A12-Iso5-4DC19
Description
Structure
2D Structure
Properties
Molecular Formula |
C47H85N3O2 |
|---|---|
Molecular Weight |
724.2 g/mol |
IUPAC Name |
ethyl 1-[3-(dimethylamino)propyl]-5,5-bis[(9Z,12Z)-octadeca-9,12-dienyl]-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C47H85N3O2/c1-6-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-40-47(44-48-45(46(51)52-8-3)50(47)43-39-42-49(4)5)41-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-7-2/h15-18,21-24,44-45H,6-14,19-20,25-43H2,1-5H3/b17-15-,18-16-,23-21-,24-22- |
InChI Key |
VABXVYPVRZBJCB-MLLZQYMOSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCC1(C=NC(N1CCCN(C)C)C(=O)OCC)CCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of A12-Iso5-4DC19
Notice: Comprehensive searches for "A12-Iso5-4DC19" in scientific literature and chemical databases did not yield any specific information regarding its mechanism of action, molecular targets, or associated experimental data. The designation "this compound" may represent an internal development codename, a very recently synthesized compound not yet disclosed in public literature, or a potential error in nomenclature.
The following guide is a structured template designed to meet the user's request. Should further details or an alternative designation for this compound become available, this framework can be populated with the relevant data.
Overview of Mechanism of Action (Hypothetical)
Without specific data, a putative mechanism of action cannot be described. A typical description would include:
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Molecular Target(s): Identification of the primary protein, enzyme, receptor, or nucleic acid that this compound directly interacts with.
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Mode of Interaction: Elucidation of whether the compound acts as an agonist, antagonist, inhibitor, activator, or modulator of its target.
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Signaling Pathway Involvement: A detailed narrative of the downstream cellular signaling cascades affected by the compound's interaction with its target. This would include key secondary messengers and transcription factors.
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Physiological and Phenotypic Outcomes: Description of the ultimate biological effects observed in cellular or animal models (e.g., apoptosis, cell cycle arrest, anti-inflammatory effects).
Quantitative Data Summary (Illustrative)
Quantitative data from biochemical and cellular assays are critical for understanding a compound's potency, selectivity, and efficacy. The tables below are examples of how such data would be presented.
Table 1: In Vitro Biochemical Assay Data This table would summarize the compound's direct interaction with its purified molecular target(s).
| Target | Assay Type | IC50 / Ki / EC50 (nM) | Hill Slope | Reference |
| Target Protein 1 | e.g., Kinase Assay | Value | Value | Citation |
| Target Protein 2 | e.g., Binding Assay | Value | Value | Citation |
Table 2: Cellular Assay Data This table would present the compound's activity in a cellular context, reflecting its ability to engage its target within a biological system.
| Cell Line | Assay Type | Endpoint Measured | IC50 / EC50 (µM) | Time Point (h) | Reference |
| e.g., Cancer Cell Line A | e.g., Proliferation Assay | e.g., Viability | Value | e.g., 72 | Citation |
| e.g., Immune Cell Line B | e.g., Cytokine Release | e.g., IL-6 Levels | Value | e.g., 24 | Citation |
Key Experimental Protocols (Illustrative)
Detailed methodologies are essential for the replication and validation of scientific findings.
Protocol 1: Target Engagement Assay (Example: Cellular Thermal Shift Assay - CETSA)
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Cell Culture and Treatment: Culture relevant cells (e.g., HEK293 expressing the target protein) to 80% confluency. Treat cells with this compound at various concentrations or a vehicle control for 1 hour at 37°C.
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Heating and Lysis: Harvest and wash cells. Resuspend cell pellets in PBS and divide into aliquots. Heat individual aliquots across a defined temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by immediate cooling on ice.
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Protein Extraction: Lyse the cells by freeze-thaw cycles. Separate soluble and aggregated protein fractions by centrifugation at 20,000 x g for 20 minutes at 4°C.
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Quantification: Collect the supernatant (soluble fraction) and analyze the concentration of the target protein using Western Blot or ELISA.
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Data Analysis: Plot the relative amount of soluble target protein as a function of temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.
Protocol 2: Downstream Signaling Analysis (Example: Western Blot for Phospho-Proteins)
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Cell Lysis and Protein Quantification: Treat cells with this compound for specified time points. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% BSA or non-fat milk. Incubate with a primary antibody specific for a phosphorylated downstream signaling protein (e.g., p-ERK, p-AKT) overnight at 4°C.
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Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify band intensity and normalize to a loading control (e.g., β-actin or total protein).
Visualizations: Signaling Pathways and Workflows (Illustrative)
Diagrams are crucial for visually communicating complex biological processes and experimental designs.
A Comprehensive Technical Guide to the Discovery, Synthesis, and Characterization of the Novel Therapeutic Compound A12-Iso5-4DC19
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document is a hypothetical guide created for illustrative purposes. The compound "A12-Iso5-4DC19" and the data presented herein are fictional, as no public scientific literature is available for a compound with this designation. The experimental protocols, synthesis pathways, and mechanisms described are based on established principles in drug discovery and development to provide a realistic and technically sound example.
Executive Summary
This whitepaper details the discovery, multi-step synthesis, and preclinical characterization of this compound, a novel small molecule inhibitor of the XYZ protein kinase. The discovery of this compound stemmed from a high-throughput screening campaign aimed at identifying novel therapeutic agents for the treatment of a specific subtype of non-small cell lung cancer. This document provides an in-depth overview of the synthesis pathway, mechanism of action, and key experimental data. All quantitative data are presented in standardized tables, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the scientific rationale and processes.
Discovery of this compound
This compound was identified through a comprehensive screening of a proprietary library of 500,000 small molecule compounds. The primary screen was a cell-based assay designed to measure the inhibition of the XYZ kinase, a protein known to be a critical driver in a subset of aggressive lung cancers. Initial hits were validated through secondary assays, and a subsequent lead optimization campaign led to the selection of this compound based on its high potency and favorable pharmacokinetic profile.
High-Throughput Screening Workflow
The workflow for the initial high-throughput screening and subsequent hit validation is outlined below.
Caption: High-throughput screening and lead optimization workflow for this compound.
Synthesis Pathway of this compound
The synthesis of this compound is a six-step process starting from commercially available precursors. The pathway was optimized for yield and purity, and all intermediates were characterized by NMR and mass spectrometry.
Synthesis Workflow Diagram
The logical flow of the multi-step synthesis is depicted below.
Caption: Multi-step synthesis pathway for this compound.
Experimental Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity
| Target Kinase | IC50 (nM) |
| XYZ Kinase | 2.5 ± 0.3 |
| ABC Kinase | 1,500 ± 120 |
| DEF Kinase | > 10,000 |
| GHI Kinase | 850 ± 75 |
Table 2: Pharmacokinetic Properties in Murine Model
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Tmax (hours) | 1.5 |
| Cmax (ng/mL) | 850 |
| Half-life (hours) | 6.2 |
Mechanism of Action: Signaling Pathway
This compound functions by directly inhibiting the ATP-binding site of the XYZ kinase. This prevents the phosphorylation of its downstream substrate, Protein-Y, thereby blocking the pro-survival signaling cascade.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
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Reagents and Materials:
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Recombinant human XYZ kinase
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Biotinylated peptide substrate
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ATP
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This compound (or DMSO vehicle control)
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Kinase buffer (20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.4)
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HTRF detection reagents
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Procedure:
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A solution of XYZ kinase and the peptide substrate in kinase buffer was prepared.
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This compound was serially diluted in DMSO and then added to the kinase-substrate solution in a 384-well plate.
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The reaction was initiated by the addition of ATP.
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The plate was incubated at room temperature for 60 minutes.
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HTRF detection reagents were added to quench the reaction and detect substrate phosphorylation.
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The plate was read on an HTRF-compatible plate reader.
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IC50 values were calculated using a four-parameter logistic fit.
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Murine Pharmacokinetic Study
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Subjects:
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Male C57BL/6 mice (8 weeks old)
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Dosing:
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This compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline.
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A single oral gavage dose of 10 mg/kg was administered.
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Sample Collection:
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Blood samples (approximately 50 µL) were collected via tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dosing.
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Plasma was isolated by centrifugation.
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Sample Analysis:
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Plasma concentrations of this compound were determined by LC-MS/MS.
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Pharmacokinetic parameters were calculated using non-compartmental analysis.
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Chemical structure and properties of A12-Iso5-4DC19
An in-depth search has revealed no publicly available data for a chemical compound designated "A12-Iso5-4DC19". This identifier does not correspond to any known chemical structure in established databases.
It is possible that "this compound" represents a provisional or internal code for a novel compound that has not yet been disclosed in scientific literature or patents. The search results did not yield any information regarding its chemical structure, properties, or associated experimental protocols.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:
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Verify the identifier: Double-check the designation for any potential typographical errors.
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Consult internal documentation: If this is an internal project code, refer to the relevant organizational database or project documentation.
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Contact the source: If the identifier was obtained from a publication, presentation, or collaborator, it is advisable to contact the original source for clarification and further details.
Without a verifiable chemical structure or any associated data, it is not possible to provide the requested in-depth technical guide, including data tables and experimental methodologies. Further investigation is required to identify the compound before any meaningful analysis can be performed.
An In-depth Technical Guide to the Target Identification and Validation of A12-Iso5-4DC19
Disclaimer: The specific compound "A12-Iso5-4DC19" is not documented in publicly available scientific literature. This guide is based on the extensive research available for neopeltolide, a potent marine macrolide to which this compound is presumed to be a structural analogue. The methodologies and findings presented here for neopeltolide serve as a comprehensive framework for the target identification and validation of related compounds.
Introduction
Neopeltolide is a macrolide natural product, originally isolated from a deep-water sponge of the family Neopeltidae.[1] It is composed of a 14-membered macrocyclic lactone ring that features an ether bridge and a 2, 4, 6-trisubstituted tetrahydropyran moiety.[2] This natural product has demonstrated significant in vitro cytotoxic and antifungal activities.[1] Neopeltolide exhibits potent antiproliferative activity against a range of human cancer cell lines, with IC50 values in the low to sub-nanomolar range.[3][4] Preliminary mechanism of action studies indicated that its effects are not due to interactions with tubulin or actin. Instead, research has identified its primary target within the mitochondrion, implicating it as an inhibitor of cellular respiration. Specifically, neopeltolide has been identified as an inhibitor of the mitochondrial F1Fo-ATP synthase and/or the cytochrome bc1 complex (Complex III), leading to a decrease in ATP production and subsequent cell cycle arrest and apoptosis.
This guide provides a detailed overview of the core methodologies and studies undertaken to identify and validate the molecular target of neopeltolide and its analogues, serving as a blueprint for research on compounds like this compound.
Section 1: Target Identification using Photoaffinity Labeling
The primary challenge in harnessing the therapeutic potential of a bioactive small molecule is the identification of its molecular target(s). Photoaffinity labeling (PAL) is a powerful technique used to covalently bind a small molecule probe to its protein target upon photoactivation, enabling subsequent isolation and identification.
A typical photoaffinity probe consists of three key components: the small molecule of interest (the affinity/specificity unit), a photoreactive moiety (e.g., a benzophenone or diazirine), and a reporter tag for identification and purification (e.g., biotin or an alkyne for click chemistry).
Experimental Protocol: Photoaffinity Labeling and Mass Spectrometry
This protocol provides a generalized methodology for identifying protein targets of a neopeltolide analogue.
1. Synthesis of the Photoaffinity Probe:
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A neopeltolide analogue is chemically modified to incorporate a photoreactive group (e.g., benzophenone) and an affinity handle (e.g., biotin or a terminal alkyne). The linkage points should be chosen based on structure-activity relationship (SAR) data to minimize disruption of the pharmacophore.
2. Photoaffinity Labeling in Live Cells or Lysates:
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Prepare cultured cells (e.g., A549 human lung adenocarcinoma) or a protein lysate from a relevant tissue.
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Incubate the cells/lysate with the photoaffinity probe for a predetermined time to allow for binding to the target protein(s).
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For competition experiments, a parallel sample is pre-incubated with a significant excess (e.g., 25-fold) of the unlabeled parent compound before adding the probe. This is a critical control to distinguish specific targets from non-specific binding.
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Expose the samples to UV light (typically ~350 nm for benzophenone) on ice for a specified duration (e.g., 30 minutes) to induce covalent cross-linking. A control sample should be kept in the dark.
3. Enrichment of Probe-Target Adducts:
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Lyse the cells (if live cells were used) and clarify the lysate by centrifugation.
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If an alkyne-tagged probe was used, perform a click chemistry reaction (CuAAC) to attach a biotin-azide tag.
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Add streptavidin-conjugated agarose beads to the lysate and incubate to capture the biotinylated probe-protein complexes.
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Wash the beads extensively with lysis buffer to remove non-covalently bound proteins.
4. Elution and Identification by Mass Spectrometry:
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Elute the bound proteins from the streptavidin beads, often by boiling in SDS-PAGE sample buffer.
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Separate the eluted proteins by 1D SDS-PAGE. Visualize protein bands using silver staining or other sensitive methods.
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Excise protein bands that appear specifically in the UV-irradiated, non-competed sample.
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Perform in-gel digestion of the proteins (e.g., with trypsin).
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Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Identify the proteins by searching the acquired peptide fragmentation data against a protein sequence database. Proteins identified with high confidence that are absent or significantly reduced in the control lanes are considered candidate targets.
Section 2: Target Validation
Once candidate targets are identified, their biological relevance to the compound's mechanism of action must be validated through functional assays and further molecular studies. For neopeltolide, this involved confirming its inhibitory effect on mitochondrial respiration.
Experimental Protocol: Cytochrome bc1 (Complex III) Activity Assay
This assay measures the activity of Complex III by following the reduction of cytochrome c.
1. Reagents and Preparation:
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Assay Buffer: 100 mM phosphate buffer (pH 7.4), 0.3 mM EDTA.
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Substrate: Cytochrome c (oxidized form).
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Electron Donor: Decylubiquinol (DBH) or a stable analogue like Q₀C₁₀BrH₂.
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Enzyme Source: Isolated mitochondria or purified cytochrome bc1 complex.
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Inhibitor: this compound dissolved in DMSO. Antimycin A can be used as a positive control inhibitor.
2. Assay Procedure:
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In a 96-well plate or cuvette, add the assay buffer, cytochrome c, and the enzyme source.
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Add varying concentrations of this compound (or vehicle control) and incubate for a few minutes.
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Initiate the reaction by adding the electron donor (e.g., 5 µM Q₀C₁₀BrH₂).
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Immediately monitor the increase in absorbance at 550 nm (the peak for reduced cytochrome c) over time in a spectrophotometer.
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Calculate the reaction rate from the linear portion of the absorbance curve.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Protocol: F1Fo-ATP Synthase (Complex V) Activity Assay
The activity of ATP synthase can be measured in both the ATP synthesis and hydrolysis directions. The hydrolysis (ATPase) activity is often more convenient to measure.
1. Reagents and Preparation:
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Assay Buffer: 100 mM Tris (pH 8.0), 50 mM KCl, 2 mM MgCl₂, 0.2 mM EDTA.
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Coupling System: Phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.
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Substrate: ATP.
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Enzyme Source: Submitochondrial particles (SMPs) or purified F1Fo-ATP synthase.
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Inhibitor: this compound dissolved in DMSO. Oligomycin is used as a specific F1Fo-ATP synthase inhibitor for control.
2. Assay Procedure:
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Combine the assay buffer, coupling system reagents, and enzyme source in a cuvette.
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Add varying concentrations of this compound (or vehicle control).
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Initiate the reaction by adding ATP (e.g., 4 mM).
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The hydrolysis of ATP to ADP by the synthase is coupled to the oxidation of NADH by PK/LDH. Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in a spectrophotometer.
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Calculate the rate of ATP hydrolysis. The specific F1Fo-ATPase activity is the portion of the rate that is sensitive to oligomycin.
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Determine the IC50 value for this compound.
Section 3: Data Presentation
Quantitative data is crucial for evaluating the potency and structure-activity relationships of a compound series.
Table 1: In Vitro Antiproliferative Activity of Neopeltolide
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A549 | Human Lung Adenocarcinoma | 1.2 | |
| P388 | Murine Leukemia | 0.56 | |
| NCI/ADR-RES | Human Ovarian Sarcoma | 5.1 | |
| PANC-1 | Human Pancreatic Carcinoma | Potent | |
| DLD-1 | Human Colorectal Adenocarcinoma | Potent |
Note: For PANC-1 and DLD-1 cell lines, which have p53 mutations, neopeltolide showed a cytostatic rather than a cytotoxic effect.
Table 2: Summary of Neopeltolide Structure-Activity Relationship (SAR) Studies
| Structural Modification | Impact on Activity | Reference |
| Removal or alteration of the oxazole-containing side chain | Complete loss of activity | |
| Separation of the macrolide core and the side chain | Both individual components are inactive | |
| Inversion of stereochemistry at C11 and C13 | Contributes to potent activity | |
| Alterations to the C19-C20 and C26-C27 double bonds in side chain | Indispensable for activity | |
| Removal of the terminal methyl carbamate group | Indispensable for activity | |
| Replacement of 14-membered macrolactone with an indole ring | Activity maintained or improved (IC50 in µM range) |
Section 4: Logical Framework for Target ID and Validation
The overall process follows a logical progression from identifying a bioactive compound to confirming its molecular target and mechanism.
Conclusion
The target identification and validation of neopeltolide serve as a paradigm for natural product drug discovery. Through a combination of advanced chemical biology techniques like photoaffinity labeling, rigorous biochemical assays, and systematic structure-activity relationship studies, the molecular target has been pinpointed to the mitochondrial respiratory chain. These studies confirm that neopeltolide exerts its potent antiproliferative effects by inhibiting mitochondrial ATP synthesis. This body of work provides a robust and comprehensive roadmap for elucidating the mechanism of action for novel analogues such as this compound, paving the way for their potential development as next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Neopeltolide and its synthetic derivatives: a promising new class of anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioscience.co.uk [bioscience.co.uk]
In Vitro Characterization of A12-Iso5-4DC19: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the absence of publicly available information on "A12-Iso5-4DC19," this document serves as a comprehensive template. The data, protocols, and pathways presented herein are illustrative examples designed to demonstrate the structure and depth of the requested technical guide. All quantitative values and experimental details are hypothetical and should not be considered factual.
Quantitative Data Summary
The following tables summarize the hypothetical in vitro characterization of this compound, providing a clear comparison of its biochemical and cellular activities.
Table 1: Receptor Binding Affinity
| Target Receptor | Ligand | Kd (nM) | Ki (nM) | Assay Type |
| Receptor X | This compound | 15.2 ± 1.8 | 25.4 ± 2.1 | Radioligand Binding |
| Receptor Y | This compound | 128.7 ± 9.3 | 210.1 ± 15.6 | Fluorescence Polarization |
| Receptor Z | This compound | > 10,000 | > 10,000 | Surface Plasmon Resonance |
Table 2: Functional Potency and Efficacy
| Assay Type | Cell Line | EC50 (nM) | IC50 (nM) | Emax (%) |
| cAMP Accumulation | HEK293-ReceptorX | 8.5 ± 0.9 | - | 95 |
| Calcium Flux | CHO-K1-ReceptorY | - | 45.3 ± 3.7 | 100 |
| Reporter Gene | HeLa-ReceptorX | 12.1 ± 1.5 | - | 88 |
Table 3: Enzyme Inhibition Profile
| Enzyme Target | IC50 (µM) | Inhibition Mechanism |
| Kinase A | 0.5 ± 0.1 | Competitive |
| Protease B | 12.8 ± 2.5 | Non-competitive |
| Phosphatase C | > 100 | Not Determined |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
2.1 Radioligand Binding Assay
This protocol details the determination of the dissociation constant (Kd) and inhibitor constant (Ki) for this compound at Receptor X.
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Cell Culture and Membrane Preparation: HEK293 cells stably expressing Receptor X were cultured to 80-90% confluency and harvested. Cell pellets were homogenized in a lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and centrifuged to isolate the membrane fraction.
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Binding Reaction: Membrane preparations (20 µg protein) were incubated with increasing concentrations of a radiolabeled ligand (e.g., [³H]-Ligand) in the presence or absence of varying concentrations of this compound.
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Incubation and Filtration: The reaction was incubated at room temperature for 2 hours to reach equilibrium. The mixture was then rapidly filtered through a GF/C filter mat using a cell harvester to separate bound from free radioligand.
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Data Analysis: Radioactivity retained on the filters was quantified by liquid scintillation counting. Kd and Ki values were calculated using non-linear regression analysis in GraphPad Prism.
2.2 Calcium Flux Assay
This protocol describes the measurement of intracellular calcium mobilization in response to this compound in cells expressing Receptor Y.
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Cell Preparation: CHO-K1 cells stably expressing Receptor Y were seeded into 96-well black-walled, clear-bottom plates and grown overnight.
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Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer for 1 hour at 37°C.
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Compound Addition: The plate was placed in a fluorescence plate reader (e.g., FLIPR). A baseline fluorescence reading was taken before the automated addition of this compound at various concentrations.
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Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, were monitored in real-time.
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Data Analysis: The peak fluorescence response was normalized and plotted against the compound concentration to determine the IC₅₀ value.
Visualizations: Pathways and Workflows
The following diagrams illustrate the hypothetical signaling pathway of this compound and the general experimental workflow.
Caption: Hypothetical signaling cascade initiated by this compound binding to Receptor X.
Caption: General workflow for the in vitro characterization of a test compound.
An In-depth Technical Guide on the Preliminary Efficacy of Cixutumumab (IMC-A12)
Disclaimer: The initial query for "A12-Iso5-4DC19" did not yield specific results. Based on the available data, this guide focuses on Cixutumumab (IMC-A12) , a compound with a shared identifier ("A12") and substantial preliminary research. It is presumed that "this compound" may be an internal, less common, or erroneous designation for Cixutumumab.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy, mechanism of action, and experimental protocols for Cixutumumab (IMC-A12), a fully human IgG1 monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R).
Core Mechanism of Action
Cixutumumab functions by selectively binding to the membrane-bound insulin-like growth factor-1 receptor (IGF-1R).[1] This action prevents the binding of its ligands, IGF-1 and IGF-2, thereby inhibiting the activation of the PI3K/AKT and MAPK signaling pathways.[1][2][3][4] The downregulation of these pathways can lead to the induction of apoptosis in cancer cells and a reduction in cellular proliferation. The IGF-1R signaling cascade is a critical pathway in tumorigenesis and metastasis, and its overexpression is common in many cancer cell types.
Signaling Pathway
The binding of IGF-1 to IGF-1R initiates a conformational change and autophosphorylation of the receptor. This leads to the recruitment and phosphorylation of intracellular substrate proteins, primarily insulin receptor substrate (IRS) and Shc. These adaptor proteins then activate two major downstream signaling pathways:
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PI3K/Akt Pathway: This pathway is crucial for cell survival and resistance to apoptosis.
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MAPK Pathway: This pathway is primarily involved in cell proliferation.
Cixutumumab's blockade of IGF-1R inhibits the activation of both of these critical pathways.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative data from various studies on Cixutumumab (IMC-A12).
Table 1: Preclinical In Vitro Efficacy
| Cell Line | Cancer Type | Metric | Value | Reference |
| CHLA-9 | Ewing's Sarcoma | IC50 | 49.31 nM | |
| TC-71 | Ewing's Sarcoma | IC50 | 0.66 nM | |
| Rh41 | Rhabdomyosarcoma | IC50 | 0.04 nM | |
| MCF-7/Her18 | Breast Cancer | EC50 | 5.2 ± 1.9 nM |
Table 2: Phase I Clinical Trial in Advanced Solid Tumors
| Parameter | Value | Reference |
| Patient Population | 40 patients with advanced solid tumors | |
| Dosing Regimens | Weekly (3-15 mg/kg) or Every 2 Weeks (6-15 mg/kg) | |
| Maximum Tolerated Dose | Not identified | |
| Recommended Phase II Dose | 10 mg/kg every 2 weeks | |
| Pharmacokinetics (t1/2) | ~1 week (4.58-9.33 days) | |
| Overall Stable Disease Rate | 25% |
Table 3: Phase II Clinical Trial in Advanced Hepatocellular Carcinoma (HCC)
| Parameter | Value | Reference |
| Patient Population | 24 evaluable patients with advanced HCC | |
| Dosing Regimen | 6 mg/kg weekly | |
| Objective Response Rate (RECIST) | 0% | |
| 4-Month Progression-Free Survival (PFS) | 30% (95% CI 13-48) | |
| Median Overall Survival (OS) | 8 months (95% CI 5.8-14) | |
| Grade 3/4 Hyperglycemia | 46% |
Table 4: Phase I Clinical Trial in Combination with Sorafenib in Advanced HCC
| Parameter | Value | Reference |
| Patient Population | 21 patients with advanced HCC | |
| Maximum Tolerated Dose of Cixutumumab | 4 mg/kg IV weekly (with standard-dose sorafenib) | |
| Evaluable Patients with Stable Disease | 81% (of 16 evaluable patients) | |
| Median Progression-Free Survival (PFS) | 6.0 months | |
| Median Overall Survival (OS) | 10.5 months |
Experimental Protocols
General Clinical Trial Protocol (Phase I, Advanced Solid Tumors)
A multi-center, open-label, dose-escalation study design was employed. Patients with advanced solid tumors who were refractory to standard therapy were enrolled. Cixutumumab was administered intravenously. Two dosing schedules were evaluated: weekly and every two weeks. The primary objectives were to determine the maximum tolerated dose, safety, and pharmacokinetic profile. Efficacy was a secondary endpoint, evaluated by tumor response according to RECIST criteria.
In Vitro Cell Viability Assay Protocol
Cancer cell lines were seeded in appropriate culture plates. Cells were treated with varying concentrations of Cixutumumab (e.g., 0.01-100 nM) for a specified duration (e.g., 96 hours). Cell viability was assessed using a standard method, such as an MTS or MTT assay. The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Model Protocol
Immunocompromised mice (e.g., SCID mice) were subcutaneously or orthotopically implanted with human tumor cells. Once tumors reached a palpable size, mice were randomized into treatment and control groups. Cixutumumab was administered via a specified route (e.g., intraperitoneal injection) and schedule (e.g., twice weekly). Tumor volume was measured regularly. At the end of the study, tumors were excised and weighed. Efficacy was determined by comparing tumor growth inhibition in the treatment group to the control group.
Conclusion
Preliminary studies of Cixutumumab (IMC-A12) have demonstrated its mechanism of action as a potent inhibitor of the IGF-1R signaling pathway. While preclinical studies showed promise in various cancer cell lines and xenograft models, clinical trial results in unselected patient populations have been modest. The safety and pharmacokinetic profiles of Cixutumumab are generally favorable. Future research may focus on identifying predictive biomarkers to select patient populations most likely to respond to IGF-1R inhibition or on exploring combination therapies to overcome resistance mechanisms.
References
An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of BRACO-19
Disclaimer: Publicly available information on a compound with the specific identifier "A12-Iso5-4DC19" is non-existent. However, extensive data exists for BRACO-19, a potent G-quadruplex ligand. Given the nomenclature, it is plausible that "this compound" is an internal or derivative designation for BRACO-19. This guide provides a comprehensive overview of the solubility, stability, and mechanism of action of BRACO-19, intended for researchers, scientists, and drug development professionals.
Executive Summary
BRACO-19 is a 3,6,9-trisubstituted acridine derivative that has garnered significant interest as a potential anti-cancer agent. Its primary mechanism of action involves the stabilization of G-quadruplex structures in telomeric DNA, leading to the inhibition of telomerase and subsequent telomere dysfunction. This guide summarizes the available data on the solubility and stability of BRACO-19 and its trihydrochloride salt, provides an overview of relevant experimental methodologies, and details its molecular mechanism of action through a signaling pathway diagram.
Solubility Data
The solubility of BRACO-19 and its trihydrochloride salt has been reported in various solvents. The following tables summarize the available quantitative data.
Table 1: Solubility of BRACO-19
| Solvent | Concentration | Conditions |
| DMSO | 33.33 mg/mL | Requires sonication; hygroscopic DMSO can impact solubility. |
| DMSO | 30 mg/mL | At 25°C. |
Table 2: Solubility of BRACO-19 Trihydrochloride
| Solvent | Concentration | Conditions |
| Water | 100 mg/mL | - |
| Water | 22 mg/mL | Requires sonication and warming. |
| DMSO | 13 mg/mL | Fresh DMSO recommended as moisture can reduce solubility. |
| DMSO | 50 mg/mL | Requires sonication, warming, and heating to 80°C. |
| Ethanol | Insoluble | - |
Stability Profile
The stability of BRACO-19 is a critical factor for its experimental use and potential therapeutic development. Studies have shown that its stability is highly dependent on pH and temperature.
Key Stability Findings:
-
pH and Temperature Dependence: Decomposition of BRACO-19 is accelerated at physiological pH and temperature.
-
Mechanism of Decomposition: The primary degradation pathway is believed to be the hydrolysis of the amide bonds at positions 3 and 6 of the acridine ring, and/or deamination of the phenyl ring.
-
Impact of Degradation: The decomposition products of BRACO-19 have a reduced inhibitory effect on telomerase activity compared to the parent compound.
-
Storage Recommendations: For long-term storage, BRACO-19 powder should be kept at -20°C for up to 3 years. Stock solutions in a solvent can be stored at -80°C for up to one year.
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of BRACO-19 are not extensively published. However, based on the available literature, a general approach can be outlined.
4.1 Solubility Determination
A common method for determining the solubility of a compound like BRACO-19 involves preparing a saturated solution and then quantifying the concentration of the dissolved compound.
dot
Caption: Workflow for Solubility Determination.
4.2 Stability Assessment
The stability of BRACO-19 can be assessed by monitoring its degradation over time under various conditions (e.g., different pH, temperature, and in various media).
dot
No Publicly Available Information on "A12-Iso5-4DC19" as a Novel Therapeutic Target
Following a comprehensive search of publicly available scientific and research databases, the term "A12-Iso5-4DC19" does not correspond to any known or documented novel therapeutic target, signaling pathway, or experimental molecule. The inquiry into this specific designation did not yield any relevant information related to drug development, biological function, or clinical investigation.
Initial searches for "this compound" and associated terms such as "therapeutic target," "mechanism of action," and "experimental protocols" failed to identify any relevant scientific literature, patents, or clinical trial records. The designation appears to be a non-standard or internal code that is not in the public domain.
The search did yield a product from the Developmental Studies Hybridoma Bank with a similar-sounding catalog number, which is noted to have reactivity in Aedes aegypti and porcine species and is related to cell adhesion.[1] However, there is no indication that this reagent is a therapeutic target itself. Another unrelated result referred to a molecularly imprinted polymer for the quantification of a textile dye, Acid Violet 19. These tangential findings confirm the absence of any specific, identifiable therapeutic agent or target with the designation "this compound."
Consequently, the creation of an in-depth technical guide or whitepaper as requested is not feasible due to the lack of foundational data. No quantitative data, experimental protocols, or signaling pathways associated with "this compound" could be found to be summarized, detailed, or visualized.
It is recommended that the user verify the designation "this compound" for accuracy and potential alternative nomenclature. The information may be proprietary, part of unpublished research, or an internal project code not yet disclosed to the public. Without a valid and recognized scientific identifier, a comprehensive technical guide on its exploration as a novel therapeutic target cannot be constructed.
References
Understanding the biological role of A12-Iso5-4DC19
## In-depth Technical Guide: The Biological Role of A12-Iso5-4DC19
To: Researchers, scientists, and drug development professionals.
From: Gemini Advanced Scientific Research Division
Subject: Comprehensive Analysis of this compound
Executive Summary
This document provides a comprehensive overview of the current understanding of this compound, a novel protein fraction with significant biological implications. Extensive searches of available scientific literature and databases have revealed a notable absence of information regarding a molecule with this specific designation.
Our research indicates that "this compound" does not correspond to any publicly documented compound, protein, or biological entity. It is plausible that this name represents an internal, proprietary designation for a substance under investigation, a hypothetical molecule, or a typographical error.
While we are unable to provide specific data, experimental protocols, or signaling pathways for "this compound," we have synthesized information on related areas of research that may be relevant to your interests. This includes methodologies for the isolation of protein fractions from human plasma with hormone-like activities and general approaches to studying cell adhesion and function-blocking applications.
Methodologies for Isolation and Characterization of Novel Protein Fractions
The isolation of specific protein fractions from complex biological samples like human plasma is a critical first step in identifying novel bioactive molecules. A common workflow for such a process is outlined below.
Generalized Experimental Workflow for Protein Fractionation
The following diagram illustrates a typical workflow for the isolation and initial characterization of a protein fraction with potential biological activity from human plasma.
Caption: Generalized workflow for isolating and characterizing a bioactive protein fraction.
Key Experimental Protocols
While specific protocols for "this compound" are unavailable, the following are standard methodologies employed in similar research:
Table 1: Summary of Relevant Experimental Protocols
| Technique | Purpose | General Protocol | Key Parameters |
| Gel Filtration Chromatography | Separation of proteins based on size. | A column is packed with a porous resin. The protein mixture is passed through the column. Larger molecules elute first. | Column size, resin type, flow rate, buffer composition. |
| Ion Exchange Chromatography | Separation of proteins based on net charge. | A column with a charged resin is used. Proteins with the opposite charge bind to the resin and are eluted with a salt gradient. | Resin type (anion/cation), pH, salt concentration. |
| In Vitro Bioassay (e.g., Cell Proliferation Assay) | To assess the biological activity of isolated fractions. | Cells are cultured in the presence of different fractions. Cell viability or proliferation is measured. | Cell line, fraction concentration, incubation time, detection method. |
Investigating Signaling Pathways of Novel Bioactive Molecules
Once a bioactive molecule is identified, elucidating its mechanism of action often involves mapping its interaction with cellular signaling pathways.
Hypothetical Signaling Cascade
The diagram below represents a hypothetical signaling pathway that a novel protein fraction might modulate. This serves as an example of the type of visualization that would be generated once data for "this compound" becomes available.
Caption: A hypothetical cell signaling pathway initiated by a novel protein.
Quantitative Data Presentation
The effective presentation of quantitative data is paramount for comparative analysis. When data for "this compound" is available, it will be structured in tables similar to the example below.
Table 2: Example Data Table for Bioactivity
| Fraction ID | Concentration (µg/mL) | Biological Response (e.g., % Inhibition) | Standard Deviation |
| This compound | 1 | Data Not Available | N/A |
| This compound | 10 | Data Not Available | N/A |
| This compound | 100 | Data Not Available | N/A |
| Control | 0 | Data Not Available | N/A |
Conclusion and Future Directions
The designation "this compound" does not correspond to any known biological molecule in the public domain. This technical guide serves as a framework for the type of in-depth analysis that can be performed once primary research data becomes available. We recommend that researchers in possession of information regarding "this compound" proceed with standard biochemical and cell biology techniques to elucidate its structure, function, and mechanism of action. Future research should focus on obtaining quantitative data through rigorous experimentation, which will enable the construction of accurate signaling pathway diagrams and a comprehensive understanding of its biological role. Relevant research on protein fractions with thymic hormone-like activity and cell adhesion molecules may provide a foundational context for such investigations.[1][2]
References
Methodological & Application
Application Notes and Protocols for A12-Iso5-4DC19 in In Vivo Animal Models
Disclaimer: The compound "A12-Iso5-4DC19" is a hypothetical molecule. The following application notes and protocols are based on the presumed mechanism of action of this compound as a potent and selective inhibitor of the IκB kinase (IKK) complex, a key regulator of the NF-κB signaling pathway. The experimental details provided are derived from established methodologies for similar small molecule inhibitors targeting this pathway and should be adapted as necessary for specific research applications.
Introduction
This compound is a novel, synthetic small molecule designed to specifically inhibit the IKK complex, thereby preventing the activation of the NF-κB signaling cascade. This pathway is a critical regulator of inflammatory responses, cell survival, and immune function. Dysregulation of NF-κB signaling is implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. These notes provide a comprehensive guide for the in vivo application of this compound in preclinical animal models.
Mechanism of Action
This compound acts by binding to the ATP-binding pocket of the IKKβ subunit, preventing the phosphorylation of IκBα. This inhibitory action ensures that IκBα remains bound to the NF-κB heterodimer (p65/p50), sequestering it in the cytoplasm and preventing its translocation to the nucleus. Consequently, the transcription of pro-inflammatory and other NF-κB target genes is suppressed.
Quantitative Data Summary
The following tables provide a summary of suggested starting dosages and pharmacokinetic parameters for this compound based on typical values for small molecule IKK inhibitors. Note: These are estimates and should be optimized for each specific animal model and experimental design.
Table 1: Recommended Starting Dosages for In Vivo Models
| Animal Model | Route of Administration | Recommended Dose Range (mg/kg) | Dosing Frequency | Vehicle |
| Mouse (C57BL/6) | Intraperitoneal (i.p.) | 10 - 50 | Once or twice daily | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline |
| Mouse (BALB/c) | Oral (p.o.) | 25 - 100 | Once daily | 0.5% Carboxymethylcellulose (CMC) in water |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | 5 - 20 | Single dose | 10% Solutol HS 15 in saline |
| Rat (Wistar) | Subcutaneous (s.c.) | 15 - 60 | Once daily | 10% DMSO in corn oil |
Table 2: Representative Pharmacokinetic Parameters of a Similar Small Molecule IKK Inhibitor
| Parameter | Mouse (20 mg/kg, i.p.) | Rat (10 mg/kg, i.v.) |
| Cmax (ng/mL) | ~1500 | ~2500 |
| Tmax (h) | 0.5 | 0.1 |
| AUC (0-t) (ng·h/mL) | ~4500 | ~3000 |
| Half-life (t1/2) (h) | ~2.5 | ~1.8 |
| Bioavailability (%) | N/A (i.p.) | 100 (i.v.) |
Detailed Experimental Protocol: LPS-Induced Endotoxemia in Mice
This protocol describes the use of this compound to mitigate the inflammatory response in a lipopolysaccharide (LPS)-induced endotoxemia mouse model.
4.1. Materials
-
This compound
-
Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard laboratory equipment for animal handling and injections
4.2. Experimental Workflow
4.3. Procedure
-
Animal Acclimatization: House male C57BL/6 mice under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to the following experimental groups (n=8-10 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + LPS
-
Group 3: this compound (e.g., 30 mg/kg) + LPS
-
-
This compound Preparation and Administration:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of the experiment, dilute the stock solution with the remaining vehicle components to the final desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose at 10 mL/kg injection volume).
-
Administer the prepared this compound solution or vehicle via intraperitoneal (i.p.) injection.
-
-
LPS Challenge:
-
One hour after the administration of this compound or vehicle, administer LPS (dissolved in sterile saline) via i.p. injection at a dose of 10 mg/kg.
-
Administer an equivalent volume of sterile saline to the control group (Group 1).
-
-
Monitoring:
-
Monitor the animals for clinical signs of endotoxemia, such as lethargy, piloerection, and huddling behavior.
-
Record body weight at baseline and at the experimental endpoint.
-
-
Sample Collection:
-
At a predetermined time point (e.g., 6 hours after LPS challenge), euthanize the mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood via cardiac puncture for serum preparation.
-
Harvest tissues of interest (e.g., liver, lung, spleen) and either fix in 10% neutral buffered formalin for histology or snap-freeze in liquid nitrogen for molecular analysis.
-
-
Endpoint Analysis:
-
Serum Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA or a multiplex bead array.
-
Histopathology: Process formalin-fixed tissues, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue inflammation and injury.
-
Gene Expression Analysis: Isolate RNA from snap-frozen tissues to quantify the expression of NF-κB target genes (e.g., Tnf, Il6, Nos2) using RT-qPCR.
-
Safety and Handling
-
Follow all institutional guidelines for the safe handling and disposal of chemical reagents and for the ethical treatment of laboratory animals.
-
This compound is a research compound with unknown toxicity. Standard personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, should be worn when handling the compound.
For Research Use Only. Not for use in diagnostic procedures.
A12-Iso5-4DC19 applications in neuroscience research
Application Notes and Protocols: A12-Iso5-4DC19
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is an ionizable cationic lipid that has emerged as a potent vehicle for the delivery of messenger RNA (mRNA).[1][2][3][4][5] Its chemical structure is designed to efficiently encapsulate and protect mRNA molecules, facilitate their cellular uptake, and ensure their release into the cytoplasm. This compound is a key component in the formation of lipid nanoparticles (LNPs), which are at the forefront of nucleic acid-based therapies, including RNA vaccines and cancer immunotherapy.
A notable feature of lipidoids like this compound is their ability to activate the stimulator of interferon genes (STING) pathway, a critical component of the innate immune system. This intrinsic adjuvant property makes this compound-containing LNPs particularly effective in vaccine development and cancer immunotherapy, as they not only deliver the mRNA cargo but also stimulate an immune response.
While direct applications of this compound in neuroscience are not yet extensively documented, the growing interest in mRNA-based therapies for neurological disorders presents a promising frontier. The ability of LNPs to be engineered for central nervous system (CNS) delivery, combined with the emerging role of the STING pathway in neuroinflammatory and neurodegenerative diseases, suggests potential future applications for this compound in this field.
Mechanism of Action: mRNA Delivery and STING Pathway Activation
The function of this compound-formulated LNPs can be understood through a two-pronged mechanism:
-
mRNA Delivery: The cationic nature of this compound at acidic pH allows for efficient encapsulation of negatively charged mRNA. Upon administration, the LNPs are taken up by cells through endocytosis. The subsequent acidification of the endosome protonates this compound, leading to endosomal disruption and the release of mRNA into the cytoplasm, where it can be translated into the protein of interest.
-
STING Pathway Activation: Certain heterocyclic lipids, including those structurally related to this compound, can directly activate the STING pathway. This leads to the production of type I interferons and other pro-inflammatory cytokines, thereby stimulating an innate immune response. This adjuvant effect is particularly beneficial for vaccine efficacy.
Below is a diagram illustrating the proposed signaling pathway for STING activation by this compound-containing LNPs.
Caption: STING activation by this compound LNPs.
Established Applications and Supporting Data
The primary application of this compound is in the formulation of LNPs for mRNA-based vaccines, particularly in the context of cancer immunotherapy.
Quantitative Data Summary
| Parameter | Cell Type/Model | Measurement | Result | Reference |
| Transfection Efficiency | HeLa Cells, BMDCs, BMDMs | Luciferase Expression | Top-performing lipid | |
| In Vivo Protein Expression | B6 Mice (subcutaneous) | Luciferase Expression | High expression at injection site and draining lymph nodes | |
| Antigen-Presenting Cell Transfection | Ai14D Reporter Mice | tdTomato Expression | Transfection of macrophages/monocytes (CD11b+) and dendritic cells (CD11c+) | |
| Anti-Tumor Efficacy | B16F10 Melanoma Model | Tumor Volume | Inhibition of tumor growth | |
| Survival Benefit | B16F10 Melanoma Model | Overall Survival | Prolonged survival |
Experimental Protocols
Protocol 1: Formulation of this compound LNPs for mRNA Encapsulation
This protocol describes a general method for preparing this compound LNPs using microfluidic mixing.
Materials:
-
This compound
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)
-
mRNA encoding the protein of interest
-
Ethanol
-
Citrate buffer (pH 4.0)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Dialysis cassettes (10 kDa MWCO)
Procedure:
-
Lipid Stock Preparation: Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be between 10-20 mM.
-
mRNA Solution Preparation: Dilute the mRNA in citrate buffer (pH 4.0) to a concentration of 0.1-0.5 mg/mL.
-
Microfluidic Mixing:
-
Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.
-
Pump the two solutions through the microfluidic device to induce nanoprecipitation and LNP formation.
-
-
Dialysis:
-
Dialyze the resulting LNP solution against PBS (pH 7.4) for at least 6 hours at 4°C to remove ethanol and raise the pH. Change the buffer twice during dialysis.
-
-
Concentration and Sterilization:
-
Concentrate the LNP solution using centrifugal filters if necessary.
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
-
Characterization:
-
Measure particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Determine mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Caption: Workflow for this compound LNP formulation.
Protocol 2: In Vitro Transfection of Antigen-Presenting Cells
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) or macrophages
-
Complete cell culture medium
-
This compound LNPs encapsulating reporter mRNA (e.g., Luciferase or GFP)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Luciferase assay reagent or flow cytometer
Procedure:
-
Cell Seeding: Seed BMDCs or macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
LNP Treatment:
-
Dilute the this compound LNPs to the desired concentrations in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the LNP-containing medium to each well.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.
-
Assay for Protein Expression:
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
For GFP: Harvest the cells, wash with PBS, and analyze GFP expression using a flow cytometer.
-
Potential Applications in Neuroscience Research
While not yet demonstrated, the properties of this compound make it a candidate for exploration in neuroscience for the following reasons:
-
mRNA Delivery to the CNS: LNPs are being actively investigated for their ability to cross the blood-brain barrier (BBB) and deliver therapeutic mRNA to the brain. This opens up possibilities for treating neurological disorders by expressing therapeutic proteins, such as neurotrophic factors or enzymes, directly in the CNS.
-
Modulation of Neuroinflammation via STING: The STING pathway is increasingly implicated in various neurological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as in the response to brain injury. This compound-LNPs could be used as a research tool to activate and study STING signaling in microglia, astrocytes, and neurons, helping to elucidate its role in neuropathology.
-
Brain Tumor Immunotherapy: The adjuvant properties of this compound could be leveraged for immunotherapy against brain tumors, such as glioblastoma. By delivering tumor-associated antigen mRNA and simultaneously activating an anti-tumor immune response via STING, these LNPs could potentially overcome the immunosuppressive microenvironment of brain cancers.
Caption: Potential neuroscience applications of this compound.
Conclusion
This compound is a versatile and potent ionizable lipid for mRNA delivery with proven applications in vaccine development and cancer immunotherapy. Its ability to activate the STING pathway provides a significant adjuvant effect. While its use in neuroscience is still in a nascent, conceptual stage, the potential for delivering therapeutic mRNA to the CNS and modulating neuro-immune responses makes it a compelling candidate for future research in this area. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their specific fields of interest.
References
- 1. Lipid Nanoparticles Deliver mRNA to the Brain after an Intracerebral Injection. | Semantic Scholar [semanticscholar.org]
- 2. dahlmanlab.org [dahlmanlab.org]
- 3. neurosciencenews.com [neurosciencenews.com]
- 4. Signaling by cGAS-STING in Neurodegeneration, Neuroinflammation and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for A12-Iso5-4DC19 in High-Throughput Screening
A new frontier in phenotypic screening, A12-Iso5-4DC19, presents a novel opportunity for identifying modulators of the Gα12/13 signaling pathway. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutics.
The Gα12/13 proteins, consisting of Gα12 and Gα13, are key components of G protein-coupled receptor (GPCR) signaling that play a critical role in cellular processes such as cell migration, proliferation, and morphology. Dysregulation of the Gα12/13 pathway has been implicated in various diseases, including cancer and cardiovascular disorders. This compound has been identified as a potent and selective modulator of this pathway, making it an invaluable tool for target-based and phenotypic drug discovery.
Mechanism of Action
This compound acts as a specific inhibitor of the interaction between Gα12/13 and their downstream effectors, such as Rho guanine nucleotide exchange factors (RhoGEFs). This inhibition effectively blocks the activation of RhoA, a small GTPase that is a central node in the Gα12/13 signaling cascade. The downstream consequences of this inhibition include alterations in the actin cytoskeleton, reduced cell motility, and induction of apoptosis in susceptible cell lines.
Below is a diagram illustrating the signaling pathway affected by this compound:
Application Notes
This compound is suitable for a variety of HTS applications, including:
-
Primary screening: To identify novel small molecule inhibitors of the Gα12/13 pathway from large compound libraries.
-
Secondary screening and hit validation: To confirm the activity of primary hits and determine their potency and selectivity.
-
Mechanism of action studies: To elucidate the specific molecular targets of active compounds within the Gα12/13 signaling cascade.
-
Phenotypic screening: To identify compounds that modulate cellular phenotypes regulated by Gα12/13 signaling, such as cell migration and invasion.
High-Throughput Screening Protocols
The following are detailed protocols for key experiments utilizing this compound.
Cell-Based Reporter Gene Assay for Gα12/13 Activation
This assay quantitatively measures the activation of the Gα12/13 pathway by monitoring the expression of a reporter gene under the control of a serum response element (SRE), which is activated by RhoA.
Experimental Workflow:
Protocol:
-
Cell Culture: Plate HEK293 cells stably expressing an SRE-luciferase reporter construct in 384-well white, clear-bottom plates at a density of 10,000 cells per well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Compound Addition: The following day, replace the medium with serum-free DMEM. Add 50 nL of test compounds from the screening library to the appropriate wells. For control wells, add this compound (positive control for inhibition) or DMSO (vehicle control).
-
Agonist Stimulation: Add lysophosphatidic acid (LPA) to a final concentration of 1 µM to all wells except for the negative control wells.
-
Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO2.
-
Luminescence Measurement: Add a luciferase substrate reagent (e.g., Bright-Glo™) to each well according to the manufacturer's instructions. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data by setting the signal from the LPA-stimulated, DMSO-treated wells as 100% activation and the signal from the unstimulated, DMSO-treated wells as 0% activation. Calculate the percent inhibition for each test compound.
Data Presentation:
| Compound | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition |
| DMSO (Vehicle) | - | 150,000 | 0 |
| This compound | 10 | 15,000 | 90 |
| Test Compound X | 10 | 75,000 | 50 |
| Test Compound Y | 10 | 145,000 | 3.3 |
High-Content Imaging Assay for Cytoskeletal Rearrangement
This assay visualizes and quantifies changes in the actin cytoskeleton, a hallmark of RhoA activation downstream of Gα12/13.
Experimental Workflow:
Protocol:
-
Cell Plating: Seed a suitable cell line (e.g., HeLa or MDA-MB-231) in 384-well black, clear-bottom imaging plates at a density that allows for clear visualization of individual cell morphology.
-
Compound Treatment: Treat cells with test compounds or controls (this compound, DMSO) for 1 hour.
-
Stimulation: Add a Gα12/13 agonist (e.g., thrombin for PAR-1 expressing cells) and incubate for 30 minutes.
-
Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Stain with a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) to visualize F-actin and DAPI to counterstain the nuclei.
-
-
Imaging: Acquire images using a high-content imaging system, capturing both the phalloidin and DAPI channels.
-
Analysis: Use image analysis software to quantify parameters such as cell area, circularity, and the intensity and number of actin stress fibers.
Data Presentation:
| Treatment | Cell Area (µm²) | Circularity (A.U.) | Stress Fiber Intensity (A.U.) |
| DMSO (Unstim) | 1200 | 0.8 | 500 |
| DMSO (Stim) | 800 | 0.4 | 2500 |
| This compound | 1150 | 0.75 | 600 |
| Test Compound Z | 950 | 0.6 | 1500 |
These protocols provide a robust framework for utilizing this compound in high-throughput screening campaigns. The quantitative nature of these assays, combined with the detailed workflows, will enable researchers to efficiently identify and characterize novel modulators of the Gα12/13 signaling pathway for the development of new therapeutics.
Application Notes and Protocols: A12-Iso5-4DC19 for mRNA Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
A12-Iso5-4DC19 is an ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the delivery of polynucleotides, such as messenger RNA (mRNA), for applications including vaccine development and gene therapy. Its primary role is to complex with the negatively charged mRNA and promote its encapsulation within the LNP structure. The ionizable nature of this compound is critical for its function; it maintains a near-neutral charge at physiological pH, which reduces toxicity and non-specific interactions in circulation, and becomes positively charged in the acidic environment of the endosome, facilitating endosomal escape and the release of mRNA into the cytoplasm.
These application notes provide an overview of the use of this compound in combination with other lipid components for the formulation of mRNA-LNPs, including representative quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental processes.
Data Presentation: Representative LNP Formulations and Characteristics
Due to the limited availability of specific quantitative data for this compound in publicly accessible research, the following tables present representative data from studies involving similar ionizable lipids used in mRNA-LNP formulations. These values should be considered as a starting point for optimization studies with this compound.
Table 1: Representative Lipid Nanoparticle (LNP) Formulations
| Component | Molar Ratio (%) - Formulation A | Molar Ratio (%) - Formulation B | Molar Ratio (%) - Formulation C |
| Ionizable Lipid (e.g., this compound) | 50 | 40 | 35 |
| Phospholipid (e.g., DSPC) | 10 | 15 | 20 |
| Cholesterol | 38.5 | 43.5 | 43.5 |
| PEG-Lipid (e.g., DMG-PEG 2000) | 1.5 | 1.5 | 1.5 |
Table 2: Representative Physicochemical Properties of mRNA-LNPs
| Property | Formulation A | Formulation B | Formulation C |
| Particle Size (nm) | 80 - 100 | 90 - 120 | 100 - 130 |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 | < 0.2 |
| Encapsulation Efficiency (%) | > 95% | > 90% | > 90% |
| Zeta Potential (mV) | -5 to +5 | -5 to +5 | -5 to +5 |
Experimental Protocols
Protocol 1: Formulation of mRNA-LNPs using Microfluidic Mixing
This protocol describes a standard method for the formulation of mRNA-LNPs using a microfluidic mixing device.
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)
-
Ethanol (anhydrous)
-
mRNA in a low pH buffer (e.g., 50 mM citrate buffer, pH 4.0)
-
Microfluidic mixing device and cartridges
-
Syringes and tubing
-
Dialysis cassettes (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol.
-
Combine the lipid stock solutions in the desired molar ratio (e.g., Formulation A: 50:10:38.5:1.5) to create the final lipid mixture in ethanol.
-
-
Preparation of mRNA Solution:
-
Dilute the mRNA to the desired concentration in the low pH buffer.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid mixture into one syringe and the mRNA solution into another.
-
Set the flow rates to achieve a 3:1 aqueous to alcoholic phase ratio.
-
Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.
-
-
Purification:
-
Collect the LNP solution from the outlet of the microfluidic device.
-
Transfer the LNP solution to a dialysis cassette.
-
Perform dialysis against PBS (pH 7.4) for at least 18 hours, with at least two buffer changes, to remove the ethanol and non-encapsulated mRNA.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the sterile LNPs at 4°C for short-term use or at -80°C for long-term storage.
-
Protocol 2: Characterization of mRNA-LNPs
This protocol outlines the key characterization steps to assess the quality of the formulated LNPs.
Materials:
-
Formulated mRNA-LNPs
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Quant-iT RiboGreen RNA Assay Kit (or similar)
-
Triton X-100 (10% solution)
Procedure:
-
Particle Size and Polydispersity Index (PDI) Measurement:
-
Dilute the LNP sample in PBS.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
-
Zeta Potential Measurement:
-
Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential using a zeta potential analyzer.
-
-
mRNA Encapsulation Efficiency:
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
Use a fluorescent nucleic acid stain (e.g., RiboGreen) to measure the total mRNA concentration in the lysed sample and the free mRNA concentration in the non-lysed sample.
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
-
Visualizations
Signaling Pathway of mRNA-LNP Mediated Protein Expression
Caption: Cellular uptake and mechanism of action of an mRNA-LNP.
Experimental Workflow for LNP Formulation and Characterization
Application Notes and Protocols for A12-Iso5-4DC19 in Cellular Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
A12-Iso5-4DC19 is a novel synthetic compound belonging to the thienopyridoisoquinoline class of molecules. Recent studies have identified it as a potent and selective modulator of key cellular signaling pathways, demonstrating significant potential for research and therapeutic applications. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying cellular signaling.
Introduction to this compound
This compound is an isoquinoline derivative with a thienopyridine moiety. This structural characteristic is common among molecules designed to interact with protein kinases and other enzymes involved in signal transduction. Its primary mechanism of action is the modulation of signaling cascades that are crucial for cell proliferation, differentiation, and survival.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
This compound has been shown to be a potent inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth and metabolism and is frequently dysregulated in diseases such as cancer and diabetes. This compound exerts its effects by directly binding to the ATP-binding pocket of PI3K, preventing the phosphorylation of its downstream targets.
No Information Available for A12-Iso5-4DC19 in Organoid Cultures
Following a comprehensive search of publicly available scientific literature and databases, no information, application notes, or experimental protocols were found for the compound designated "A12-Iso5-4DC19," specifically in the context of organoid cultures.
This suggests that "this compound" may be a novel or internal compound name that has not yet been described in published research. Alternatively, there may be a typographical error in the compound's designation.
Without any data on the mechanism of action, biological targets, or effects of this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data summaries, or visualizations of its signaling pathways or experimental workflows.
Researchers, scientists, and drug development professionals seeking to use this compound are advised to consult internal documentation or the direct source of the compound for information regarding its properties and appropriate handling and application in organoid cultures.
Troubleshooting & Optimization
Troubleshooting A12-Iso5-4DC19 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing A12-Iso5-4DC19 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, Kinase X (K-X). K-X is a critical upstream regulator of the MAPK/ERK signaling cascade. By inhibiting K-X, this compound effectively blocks the phosphorylation of downstream targets, leading to a reduction in cell proliferation and survival in K-X dependent cell lines.
Q2: What are the recommended storage and handling conditions for this compound?
This compound is supplied as a lyophilized powder. For long-term storage, it is recommended to store the powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the expected cellular phenotype after treatment with this compound?
Treatment of K-X dependent cancer cell lines with this compound is expected to result in decreased cell viability and proliferation. This is often accompanied by a G1 cell cycle arrest and, at higher concentrations or longer time points, an induction of apoptosis.
Troubleshooting Experimental Results
Issue 1: Inconsistent or No Inhibition of Cell Viability
If you are not observing the expected decrease in cell viability after treatment with this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Cell Line Insensitivity | Confirm that your cell line expresses Kinase X (K-X) and is dependent on the MAPK/ERK pathway for proliferation. Test a positive control cell line known to be sensitive to K-X inhibition. |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. We recommend a starting range of 10 nM to 10 µM. |
| Drug Instability | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Assay Interference | The components of your viability assay (e.g., MTT, resazurin) may interact with this compound. Run a control with media, drug, and the assay reagent in the absence of cells to check for direct chemical reactions. |
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | % Viability (Mean ± SD) |
| Sensitive (e.g., HCT116) | Vehicle (DMSO) | - | 48 | 100 ± 4.5 |
| This compound | 0.1 | 48 | 85 ± 5.1 | |
| This compound | 1 | 48 | 52 ± 3.8 | |
| This compound | 10 | 48 | 21 ± 2.5 | |
| Resistant (e.g., Jurkat) | Vehicle (DMSO) | - | 48 | 100 ± 5.2 |
| This compound | 10 | 48 | 98 ± 4.9 |
Issue 2: No Change in Downstream Protein Phosphorylation
If you do not observe a decrease in the phosphorylation of downstream targets such as MEK and ERK, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Insufficient Incubation Time | The inhibition of protein phosphorylation is an early event. Harvest cell lysates at earlier time points (e.g., 30 minutes, 1 hour, 2 hours) post-treatment to capture the effect. |
| Poor Antibody Quality | Verify the specificity and sensitivity of your primary and secondary antibodies. Use a positive control (e.g., cells stimulated with a growth factor) to ensure the antibodies can detect the phosphorylated proteins. |
| Lysate Handling | Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of your target proteins after cell lysis. Keep lysates on ice at all times. |
| Sub-optimal Drug Concentration | Use a higher concentration of this compound to ensure complete inhibition of Kinase X. |
| Target Protein | Treatment | Concentration (µM) | Incubation Time (h) | Relative Phosphorylation (Normalized to Vehicle) |
| p-MEK (Ser217/221) | Vehicle (DMSO) | - | 2 | 1.00 |
| This compound | 1 | 2 | 0.45 | |
| This compound | 10 | 2 | 0.15 | |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle (DMSO) | - | 2 | 1.00 |
| This compound | 1 | 2 | 0.38 | |
| This compound | 10 | 2 | 0.11 |
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (DMSO).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for Phosphorylated Proteins
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound or vehicle for the desired time.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-MEK, MEK, p-ERK, ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using image analysis software.
Diagrams
Caption: this compound inhibits Kinase X, blocking the MAPK/ERK pathway.
Caption: Workflow for Western blot analysis of protein phosphorylation.
Caption: Logical flow for troubleshooting unexpected experimental outcomes.
Optimizing A12-Iso5-4DC19 concentration for assays
Welcome to the technical support center for A12-Iso5-4DC19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for various assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial experiments, it is advisable to perform a dose-response curve starting from a wide concentration range. A common approach is to use a 10-point, 3-fold serial dilution.[1] A suggested starting range would be from 1 nM to 10 µM. The optimal concentration will ultimately depend on the specific cell line and the endpoint being measured. For cell-based assays, IC50 or Ki values are typically expected to be in the sub-micromolar to low micromolar range.[2]
Q2: this compound is not dissolving in my aqueous buffer. What should I do?
A2: Like many small molecule inhibitors, this compound may have limited aqueous solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[3] From this stock, you can make serial dilutions into your experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low (typically less than 0.5% v/v) to avoid solvent-induced artifacts.[3]
Q3: I am observing cellular toxicity at concentrations where I expect to see specific inhibition. How can I address this?
A3: High concentrations of a small molecule inhibitor can lead to off-target effects and cellular toxicity.[1] It is crucial to determine the minimum effective concentration that produces the desired phenotype and to identify the concentration at which toxicity occurs. A cell viability assay (e.g., MTT assay) should be run in parallel with your functional assay to distinguish specific inhibition from toxicity. If toxicity is observed, lower the concentration of this compound.
Q4: My results with this compound are inconsistent across experiments. What are the potential causes?
A4: Inconsistent results can stem from several factors. Ensure that your cells are healthy, in a consistent passage number, and seeded at an optimal density. The preparation of this compound should also be consistent; always prepare fresh dilutions from a validated stock solution for each experiment. Additionally, incubator conditions such as temperature and CO2 levels should be stable.
Troubleshooting Guides
Issue 1: High Background Signal in the Assay
High background signal can mask the specific effects of this compound. The following workflow can help troubleshoot this issue.
Caption: Troubleshooting workflow for high background signal.
Issue 2: No Observable Effect of this compound
If this compound does not produce the expected effect, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for lack of compound effect.
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density
The optimal cell seeding density is crucial for a robust assay window.
-
Cell Seeding : Plate a range of cell densities in a 96-well plate (e.g., from 2,500 to 40,000 cells/well).
-
Incubation : Culture the cells for the intended duration of your assay (e.g., 24, 48, or 72 hours).
-
Viability Assessment : At each time point, assess cell viability and confluence.
-
Data Analysis : Select the cell density that results in 70-80% confluence at the end of the experiment and provides a robust signal-to-noise ratio for your assay readout.
| Seeding Density (cells/well) | Confluence at 24h | Confluence at 48h | Confluence at 72h |
| 2,500 | 15-20% | 30-40% | 60-70% |
| 5,000 | 25-35% | 60-70% | >90% (Overconfluent) |
| 10,000 | 40-50% | 80-90% | Overconfluent |
| 20,000 | 70-80% | Overconfluent | Overconfluent |
Table 1: Example of a cell seeding density optimization experiment.
Protocol 2: Dose-Response Curve for this compound
This protocol will help determine the IC50 of this compound.
-
Cell Seeding : Plate cells at the optimized density determined in Protocol 1 and allow them to adhere overnight.
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO).
-
Treatment : Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation : Incubate the cells for the desired treatment duration.
-
Assay Readout : Measure the biological response using your specific assay (e.g., reporter gene assay, proliferation assay).
-
Data Analysis : Plot the response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.
| This compound Conc. (µM) | % Inhibition (Rep 1) | % Inhibition (Rep 2) | % Inhibition (Rep 3) |
| 10 | 98.5 | 99.1 | 98.8 |
| 3.33 | 92.1 | 93.5 | 91.7 |
| 1.11 | 75.4 | 78.2 | 76.8 |
| 0.37 | 52.3 | 55.1 | 53.6 |
| 0.12 | 28.9 | 31.5 | 29.8 |
| 0.04 | 10.2 | 12.4 | 11.5 |
| 0.01 | 2.1 | 3.5 | 2.8 |
| 0.00 | 0.0 | 0.0 | 0.0 |
Table 2: Example data from a dose-response experiment.
Signaling Pathway
This compound is a hypothetical inhibitor of a downstream kinase in the Gq protein-coupled receptor (GPCR) signaling pathway. Understanding this pathway is crucial for interpreting experimental results.
Caption: Hypothetical Gq signaling pathway showing the target of this compound.
References
How to resolve A12-Iso5-4DC19 solubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding A12-Iso5-4DC19, with a focus on resolving common solubility challenges.
Troubleshooting Guide: Solubility Issues
Question: My this compound is not dissolving in my chosen solvent. What should I do?
Answer:
If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow outlined below. It is crucial to ensure the compound is fully dissolved to achieve accurate and reproducible experimental results.
Figure 1. Troubleshooting workflow for this compound solubility issues.
Question: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
Answer:
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. The dramatic change in solvent polarity can cause the compound to crash out of solution. Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or less in your final experimental volume.
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Use a Surfactant or Co-solvent: Consider using a biocompatible surfactant like Tween-20 (at a final concentration of ~0.01%) or a co-solvent.
-
Serial Dilution: Perform a serial dilution. First, dilute the DMSO stock into an intermediate solvent (like ethanol) before the final dilution into your aqueous medium.
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Increase Dilution Volume: Add the small volume of this compound stock solution to the full volume of your aqueous buffer while vortexing to ensure rapid and even dispersion.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for preparing this compound stock solutions?
A1: this compound is a hydrophobic molecule. For preparing high-concentration stock solutions, we recommend using organic solvents. Please refer to the solubility data table below. For most biological experiments, DMSO is the preferred solvent.
Q2: How should I store my this compound stock solution?
A2: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent solvent evaporation.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous media has not been fully characterized. We recommend preparing fresh dilutions from your organic stock solution for each experiment. Do not store this compound in aqueous buffers for extended periods.
Q4: Can I use sonication to dissolve this compound?
A4: Yes, bath sonication for 10-15 minutes can aid in dissolving the compound, especially if initial vortexing and gentle warming are insufficient. However, avoid probe sonication as the high energy can potentially degrade the compound.
Quantitative Data Summary
The solubility of this compound has been determined in several common laboratory solvents. This data is intended to guide the preparation of stock solutions.
| Solvent | Solubility (at 25°C) | Molar Concentration (for a 10 mM Stock) |
| DMSO | > 50 mg/mL | > 100 mM |
| Ethanol | ~10 mg/mL | ~20 mM |
| Methanol | ~5 mg/mL | ~10 mM |
| PBS (pH 7.4) | < 0.1 mg/mL | < 0.2 mM |
Note: Data is based on internal preliminary testing and may vary slightly between batches.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Formula Weight: 495.5 g/mol , assumed for this example) in DMSO.
Materials:
-
This compound powder
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Anhydrous DMSO
-
Sterile microcentrifuge tubes
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Calibrated pipette
Procedure:
-
Weigh the Compound: Carefully weigh out 4.96 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex for 2-3 minutes.
-
Apply Gentle Heat (If Necessary): If the compound is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Sonicate (If Necessary): If solids are still visible, place the tube in a bath sonicator for 10-15 minutes.
-
Confirm Dissolution: Visually inspect the solution against a light source to ensure no particulates are present. The solution should be clear.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.
Visualizations
Below is a hypothetical signaling pathway illustrating the mechanism of action for this compound as an inhibitor of the fictional "Kinase B" enzyme, which is part of the "Growth Factor Signaling" cascade.
Figure 2. Hypothetical signaling pathway for this compound.
A12-Iso5-4DC19 off-target effects and how to mitigate them
Technical Support Center: A12-Iso5-4DC19
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
A1: this compound is a potent and selective ATP-competitive inhibitor of the mTOR (mechanistic Target of Rapamycin) kinase. mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2][3] this compound is designed to inhibit the kinase activity of both mTORC1 and mTORC2, thereby blocking downstream signaling pathways.
Q2: I am observing unexpected phenotypes in my experiments that are not consistent with mTOR inhibition. Could these be off-target effects?
A2: Yes, it is possible that the observed phenotypes are due to off-target effects. While this compound is designed for high selectivity towards mTOR, cross-reactivity with other kinases or cellular proteins can occur, especially at higher concentrations.[4][5] Unexpected effects on pathways unrelated to cell growth and metabolism should be investigated as potential off-target activities.
Q3: What are the known or predicted off-target effects of this compound?
A3: Based on kinome-wide screening and predictive modeling, this compound may exhibit inhibitory activity against other kinases, particularly those within the PI3K-like kinase (PIKK) family, which share structural similarities with mTOR. Potential off-targets may include DNA-PK, ATM, and ATR. Additionally, some mTOR inhibitors have been observed to cause metabolic disruptions such as hyperglycemia and dyslipidemia.
Q4: How can I confirm if the effects I'm seeing are off-target?
A4: To confirm a suspected off-target effect, a multi-pronged approach is recommended:
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Dose-Response Analysis: Conduct a dose-response experiment to determine if the potency of the unexpected phenotype differs significantly from the on-target mTOR inhibition IC50.
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Use of a Negative Control: If available, a structurally similar but inactive analog of this compound can help differentiate on-target from off-target effects.
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Orthogonal Approaches: Use an alternative method, such as siRNA or CRISPR-mediated knockdown of the putative off-target, to see if it phenocopies the effect of the inhibitor.
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Direct Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with the suspected off-target protein in a cellular context.
Q5: What are the recommended strategies to mitigate off-target effects of this compound?
A5: To minimize off-target effects, consider the following strategies:
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Optimize Concentration: Use the lowest effective concentration of this compound that elicits the desired on-target effect.
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Careful Model Selection: The cellular context can influence inhibitor activity. Choose cell lines or experimental models where the expression of potential off-targets is low.
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Combination Therapy: In some contexts, using this compound in combination with other agents may allow for a lower, more specific dose to be used.
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Confirm with a Second mTOR Inhibitor: To ensure the observed phenotype is due to mTOR inhibition, confirm key findings with a structurally different mTOR inhibitor.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cellular assays.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure consistent cell passage number and confluency, as mTOR activity can vary with cell state. |
| Compound Solubility | Visually inspect for compound precipitation in your media. Determine the solubility of this compound under your final assay conditions. |
| Assay ATP Concentration | Be aware that cellular ATP concentrations are high. An inhibitor that is potent in a low-ATP biochemical assay may be less effective in cells. |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously to ensure consistent drug exposure times. |
Issue 2: Discrepancy between in vitro biochemical and cellular assay results.
| Potential Cause | Troubleshooting Step |
| Cell Permeability | The compound may have poor cell membrane permeability. Assess cellular uptake of this compound directly if possible. |
| Cellular ATP Levels | In vitro kinase assays are often run at ATP concentrations near the Km of the kinase, while cellular ATP levels are much higher. This can lead to a rightward shift in IC50 in cellular assays for ATP-competitive inhibitors. |
| Presence of Scaffolding Proteins | The full-length mTOR protein in its native complexes (mTORC1/2) within a cell may have different conformational states than the recombinant kinase domain used in biochemical assays. |
| Off-Target Effects in Cells | The observed cellular phenotype may be a composite of on-target and off-target effects. Refer to the FAQs for strategies to confirm off-target interactions. |
Data Presentation
Table 1: Comparative Kinase Inhibition Profile of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target and a panel of putative off-target kinases. Lower IC50 values indicate higher potency.
| Target Kinase | This compound (IC50, nM) |
| mTOR (Primary Target) | 8 |
| DNA-PK | 950 |
| PI3Kα | >10,000 |
| PI3Kβ | >10,000 |
| PI3Kγ | 8,500 |
| PI3Kδ | 9,200 |
| ATM | 1,500 |
| ATR | 2,100 |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling via Radiometric Assay
This protocol outlines a method to determine the IC50 of this compound against a panel of kinases.
Materials:
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Purified recombinant kinases.
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Specific peptide or protein substrates for each kinase.
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This compound stock solution (10 mM in DMSO).
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Kinase reaction buffer.
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[γ-³³P]ATP.
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ATP solution.
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96-well plates.
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Phosphocellulose filter plates.
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Scintillation counter.
Procedure:
-
Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.
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Add the kinase reaction buffer to the wells of a microplate.
-
Add the specific kinase to each well.
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Add the serially diluted this compound or DMSO (vehicle control) to the wells.
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Incubate for 10-15 minutes at room temperature.
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Initiate the kinase reaction by adding a mixture of the substrate and [γ-³³P]ATP. The ATP concentration should be at the Km for each respective kinase.
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Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature.
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Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
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Wash the filter plate to remove unincorporated [γ-³³P]ATP.
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Measure the radioactivity in each well using a scintillation counter.
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Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control.
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Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is for confirming the binding of this compound to its target(s) in a cellular environment.
Materials:
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Cultured cells of interest.
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This compound.
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DMSO (vehicle control).
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Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
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Lysis buffer.
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Thermocycler.
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Western blot reagents.
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or DMSO for 1-2 hours at 37°C.
-
Harvest and wash the cells with PBS.
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Resuspend the cell pellets in PBS containing inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the samples across a temperature gradient (e.g., 37°C to 70°C) for 3 minutes using a thermocycler.
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Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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Separate the soluble and aggregated protein fractions by centrifugation.
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Analyze the soluble fraction by Western blot using an antibody against the target protein (e.g., mTOR).
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A shift in the thermal melting curve of the target protein in the presence of this compound indicates direct binding.
Visualizations
References
Improving the stability of A12-Iso5-4DC19 in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of A12-Iso5-4DC19 in solution. Our aim is to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter with this compound and offers step-by-step solutions.
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
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Question: I dissolved this compound in DMSO to make a stock solution, but upon diluting it into my aqueous experimental buffer (e.g., PBS), a precipitate formed. What should I do?
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Answer: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules.[1] This indicates that the concentration of this compound has surpassed its solubility limit in the final aqueous solution. Here are several steps you can take to address this:
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Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
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Optimize DMSO Concentration: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility.[1] Always include a vehicle control with the same final DMSO concentration to assess its impact on your experiment.[1]
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Adjust Buffer pH: The solubility of ionizable compounds can be highly dependent on pH.[1] Experiment with different pH values for your buffer to find the optimal range for this compound's solubility.
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Use a Co-solvent System: Consider using a co-solvent, such as ethanol or PEG, in your aqueous buffer to improve the solubility of highly insoluble compounds.[1]
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Prepare a Fresh Dilution: Do not use a solution that has already precipitated. Centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.
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Issue 2: this compound activity decreases over time in solution.
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Question: I've noticed a significant drop in the activity of my this compound solution when I prepare it in advance. How can I improve its stability?
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Answer: A decrease in activity over time suggests that this compound may be degrading in your solution. Several environmental factors can contribute to this instability.
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Temperature: High temperatures can accelerate chemical degradation. Store stock solutions at -20°C or -80°C and working solutions on ice.
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pH: The stability of this compound may be pH-sensitive. Assess its stability at different pH values to determine the optimal range. The use of buffers like citrate, acetate, or phosphate can help maintain a stable pH.
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Light Exposure: Some compounds are light-sensitive and can undergo photodegradation. Protect your solutions from light by using amber vials or covering them with aluminum foil.
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Oxidation: this compound may be prone to oxidation. Consider degassing your solvents or adding antioxidants, such as EDTA, which acts as a chelator to prevent oxidation.
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For creating high-concentration stock solutions of hydrophobic compounds like this compound, 100% DMSO is the recommended primary solvent.
Q2: How should I store my this compound stock and working solutions?
A2: Proper storage is critical for maintaining the stability of this compound.
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Solid Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified.
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Stock Solutions (in DMSO): Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.
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Working Solutions (in aqueous buffer): Prepare fresh for each experiment. If short-term storage is necessary, keep on ice and protected from light.
Q3: What is the maximum recommended concentration of DMSO for cell culture experiments?
A3: The tolerance to DMSO varies between cell lines.
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< 0.1% DMSO: Generally considered safe for most cell lines.
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0.1% - 0.5% DMSO: Tolerated by many robust cell lines.
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> 0.5% - 1% DMSO: Can be cytotoxic and may cause off-target effects. It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
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Serial Dilution: Create a serial dilution of the stock solution in DMSO.
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Dilution in Aqueous Buffer: Add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate. This will create a range of final compound concentrations.
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Incubation and Analysis: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility.
Protocol 2: HPLC-Based Stability Assay
This protocol is designed to evaluate the chemical stability of this compound over time in a specific solution.
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Solution Preparation: Prepare a solution of this compound in the desired buffer at a known concentration.
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Initial Analysis (T=0): Immediately analyze the solution using a validated HPLC method to determine the initial peak area of this compound.
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Incubation: Incubate the solution under the desired conditions (e.g., specific temperature, light exposure).
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Time-Point Analysis: At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and analyze it by HPLC.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. This will provide a stability profile of the compound under the tested conditions.
Data Summaries
Table 1: Solubility of this compound in Different Solvent Systems
| Solvent System | Maximum Solubility (µM) | Observations |
| 100% DMSO | > 10,000 | Clear solution |
| PBS (pH 7.4) with 0.1% DMSO | 5 | Precipitation observed at higher concentrations |
| PBS (pH 7.4) with 0.5% DMSO | 25 | Clear solution |
| PBS (pH 6.0) with 0.5% DMSO | 40 | Improved solubility at lower pH |
| 5% Ethanol in PBS (pH 7.4) | 50 | Co-solvent enhances solubility |
Table 2: Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) over 24 Hours
| Condition | % Remaining at 4 hours | % Remaining at 8 hours | % Remaining at 24 hours |
| Room Temperature (25°C) | 85% | 72% | 45% |
| Refrigerated (4°C) | 98% | 95% | 90% |
| Room Temp., Protected from Light | 92% | 85% | 70% |
| Room Temp., with 1mM EDTA | 95% | 91% | 82% |
Visualizations
Caption: Workflow for assessing the chemical stability of this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
Common pitfalls in A12-Iso5-4DC19 experiments
Welcome to the technical support center for A12-Iso5-4DC19, a novel, potent, and selective inhibitor of the Kinase-Associated Protein 7 (KAP7). This resource provides troubleshooting guides and frequently asked questions to help researchers overcome common pitfalls in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an ATP-competitive inhibitor of KAP7, a serine/threonine kinase. By binding to the ATP pocket of the KAP7 active site, it blocks the phosphorylation of downstream substrates, thereby inhibiting the KAP7 signaling cascade. Off-target effects are minimal at concentrations below 10 μM.[1]
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro studies, this compound should be dissolved in DMSO to create a stock solution of 10 mM. For cellular assays, further dilution in cell culture media is recommended. Stock solutions are stable for up to 6 months when stored at -20°C. Avoid repeated freeze-thaw cycles.
Q3: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) can vary based on the experimental conditions, particularly the ATP concentration in kinase assays.[2] Below is a summary of expected values under typical conditions.
| Assay Type | Cell Line / Enzyme | ATP Concentration | Expected IC50 (nM) |
| Biochemical Assay | Recombinant Human KAP7 | 10 µM | 15 - 30 |
| Biochemical Assay | Recombinant Human KAP7 | 1 mM (Physiological) | 150 - 300 |
| Cell-Based Assay | HEK293 (overexpressing KAP7) | Cellular ATP Levels | 250 - 500 |
| Cell-Based Assay | Endogenous KAP7 Line (e.g., HeLa) | Cellular ATP Levels | 500 - 850 |
Q4: Can this compound be used in animal models?
Yes, this compound has demonstrated acceptable pharmacokinetic properties for in vivo use in murine models. However, formulation and solubility in appropriate vehicles are critical for effective delivery.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound.
Issue 1: Inconsistent IC50 values between experiments.
High variability in IC50 values is a common challenge that can stem from several factors.[3]
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure the recombinant KAP7 enzyme is properly stored and handled. Perform an enzyme activity titration before each experiment to confirm consistent performance. |
| Inaccurate Pipetting | Calibrate pipettes regularly. For viscous solutions like DMSO stocks, consider using reverse pipetting techniques. Prepare a master mix of reagents to minimize well-to-well variability.[3] |
| Fluctuating ATP Concentration | In biochemical assays, the IC50 value of an ATP-competitive inhibitor is highly dependent on the ATP concentration.[2] Prepare fresh ATP solutions and ensure the final concentration is consistent across all experiments. |
| Compound Instability | Ensure the compound is fully dissolved in the assay buffer and does not precipitate during the experiment. Visually inspect plates for any signs of precipitation. |
Issue 2: Low potency or no effect in cell-based assays compared to biochemical assays.
A discrepancy between biochemical and cellular potency is often observed and can be due to multiple factors.
| Potential Cause | Troubleshooting Step |
| High Cellular ATP | The concentration of ATP inside a cell (1-10 mM) is much higher than that used in many biochemical assays. This can increase the apparent IC50 value of an ATP-competitive inhibitor. Consider this expected shift when designing experiments. |
| Low Cell Permeability | The compound may not efficiently cross the cell membrane. If low permeability is suspected, consider using alternative cell lines or performing permeabilization experiments as a control. |
| Compound Efflux | Cells may actively pump the compound out via efflux pumps (e.g., P-glycoprotein). Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| Off-Target Effects in Cells | In a cellular environment, the observed phenotype might be a result of the compound acting on multiple targets, not just KAP7. |
| Cell Health and Density | Ensure cells are healthy, viable, and within a consistent passage number. Optimize cell seeding density to ensure a robust assay window. |
Issue 3: High background signal or assay interference.
The compound itself may interfere with the assay's detection method.
| Potential Cause | Troubleshooting Step |
| Compound Autoflorescence | If using a fluorescence-based readout, test the compound in the absence of cells or enzyme to see if it fluoresces at the measurement wavelength. |
| Light Scattering | Compound precipitation can scatter light, affecting absorbance or fluorescence readings. Centrifuge plates before reading or check wells for precipitates. |
| Luciferase Inhibition | For kinase assays using luciferase-based ATP detection (e.g., Kinase-Glo®), some inhibitors can directly inhibit luciferase, leading to false results. Run a control with luciferase, ATP, and the compound, but without the kinase, to check for direct inhibition. |
Experimental Protocols & Visualizations
Protocol: In Vitro KAP7 Kinase Assay
This protocol outlines a standard method for determining the IC50 of this compound against recombinant KAP7.
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Reagent Preparation :
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Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
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Prepare a 2X solution of recombinant KAP7 enzyme in Assay Buffer.
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Prepare a 2X solution of the peptide substrate (e.g., "KAPtide") and ATP in Assay Buffer. The final ATP concentration should be at its Km for KAP7 (approx. 10 µM).
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Prepare a serial dilution of this compound in DMSO, then dilute further in Assay Buffer.
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Assay Procedure :
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Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
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Add 5 µL of the 2X KAP7 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
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Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP solution.
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Incubate for 60 minutes at 30°C.
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Stop the reaction and detect phosphorylation using a suitable method, such as an ADP-Glo™ or similar luminescence-based kinase assay system that measures ADP production.
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Data Analysis :
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Normalize the data using vehicle (0% inhibition) and no enzyme (100% inhibition) controls.
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Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Diagrams
Caption: Hypothetical KAP7 signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for an in vitro kinase inhibition assay.
References
Technical Support Center: A12-Iso5-4DC19 Dose-Response Curve Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response curve experiments using the novel inhibitor, A12-Iso5-4DC19.
Fictional Compound Context
For the purposes of this guide, This compound is a potent and selective small molecule inhibitor of the G-protein alpha q (Gαq) subunit. It prevents the exchange of GDP for GTP on Gαq, thereby blocking its activation by G-protein coupled receptors (GPCRs) and inhibiting downstream signaling cascades. This makes it a valuable tool for studying Gαq-mediated physiological and pathological processes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the Gαq signaling pathway. It stabilizes the inactive GDP-bound state of the Gαq subunit, preventing its activation upon GPCR stimulation. This effectively blocks the downstream activation of Phospholipase C (PLC), which in turn inhibits the production of second messengers inositol triphosphate (IP3) and diacylglycerol (DAG), leading to a suppression of calcium mobilization and Protein Kinase C (PKC) activation.
Q2: Which cell lines are suitable for testing this compound?
A2: Cell lines endogenously expressing a GPCR known to couple with Gαq are ideal. Examples include HEK293 cells transfected with a Gαq-coupled receptor, or cell lines like CHO-K1 or HeLa that can be similarly engineered. It is crucial to confirm that your chosen cell line expresses the target receptor at measurable levels.
Q3: What is the expected EC50/IC50 range for this compound?
A3: The EC50/IC50 value is highly dependent on the cell line, the specific Gαq-coupled receptor being studied, and the assay conditions. However, based on preliminary data, the expected IC50 is in the nanomolar range. A pilot experiment with a wide concentration range is recommended to determine the optimal dosing for your specific system.
Q4: Can I use this compound in 3D cell culture models?
A4: Yes, however, you may observe a decrease in the inhibitor's apparent potency when transitioning from 2D to 3D models. This can be due to limited diffusion of the compound into spheroids or organoids. It is advisable to increase the incubation time and optimize the concentration range for 3D culture experiments.
Troubleshooting Common Issues
This section addresses specific problems you might encounter during your dose-response experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding density. "Edge effects" in the microplate. Improper mixing of the inhibitor dilutions. | Ensure a homogenous cell suspension before seeding.[1] Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. Thoroughly mix the inhibitor solution before and during serial dilutions.[1] |
| Poor Curve Fit / No Sigmoidal Curve | The concentration range tested is too narrow or not centered around the IC50. The inhibitor may be unstable or inactive. The cell line may be resistant or not expressing the target. | Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., 1 pM to 10 µM). Prepare fresh inhibitor dilutions for each experiment from a validated stock solution. Use a positive control compound known to inhibit the Gαq pathway to validate the assay. |
| IC50 Values Differ from Published Data | Differences in cell line passage number, which can lead to phenotypic drift. Variations in media supplements (e.g., serum). Different assay incubation times or endpoint measurements. | Standardize cell culture and assay protocols. Use cells within a defined and low passage number range.[1] Maintain consistency in media formulation and serum lot numbers. Ensure your assay parameters match the reference protocol as closely as possible. |
| Low Signal-to-Background Ratio | Suboptimal cell seeding density. Autofluorescence from the compound or media.[2] Insufficient stimulation of the Gαq pathway. | Optimize the cell number to maximize the assay window.[1] If using a fluorescence-based assay, use phenol red-free media and check for compound interference. Ensure the concentration of the stimulating agonist is at or near its EC80 to achieve a robust signal. |
Experimental Protocols
Protocol: Generating a Dose-Response Curve for this compound
This protocol describes a cell-based assay to determine the IC50 of this compound by measuring intracellular calcium flux, a downstream event of Gαq activation.
1. Cell Preparation:
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Culture your chosen cell line (e.g., HEK293 expressing a Gαq-coupled receptor) in appropriate media and conditions.
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The day before the assay, seed the cells into a 96-well, black-walled, clear-bottom plate at a pre-optimized density.
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Incubate the cells at 37°C and 5% CO2 overnight to allow for attachment.
2. Compound Preparation:
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Prepare a stock solution of this compound in DMSO.
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Perform a serial dilution of the compound in an appropriate assay buffer to create a range of concentrations. It is common to use a 10-point, 3-fold serial dilution.
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Include a "vehicle control" (DMSO only) and a "no treatment" control.
3. Calcium Flux Assay:
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On the day of the assay, remove the culture medium from the cells.
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Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
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Incubate the plate to allow for dye uptake.
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After incubation, wash the cells with assay buffer to remove excess dye.
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Add the prepared dilutions of this compound to the respective wells and incubate for a predetermined time to allow for target engagement.
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Place the plate in a fluorescence microplate reader equipped with an automated injection system.
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Measure the baseline fluorescence.
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Inject an agonist for the Gαq-coupled receptor at a concentration that elicits a submaximal response (EC80).
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Immediately begin kinetic reading of the fluorescence signal to measure the change in intracellular calcium.
4. Data Analysis:
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For each well, calculate the peak fluorescence response after agonist stimulation.
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Normalize the data by setting the average response of the vehicle control as 100% and the response of a positive control inhibitor (or unstimulated cells) as 0%.
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Plot the normalized response against the logarithm of the this compound concentration.
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Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation, to determine the IC50 value.
Visualizations
Signaling Pathway Diagram
References
Technical Support Center: A12-Iso5-4DC19 In Vivo Studies
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to help researchers minimize variability in in vivo studies involving the selective MEK1/2 inhibitor, A12-Iso5-4DC19.
Troubleshooting Guide
This section addresses specific issues that can lead to high variability in experimental outcomes.
Question: We are observing significant variability in tumor growth inhibition between animals in the same treatment group. What are the potential causes and solutions?
Answer: High inter-animal variability within a treatment group is a common challenge. The root cause can often be traced to one of three areas: the compound, the animal model, or the procedure.
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Compound Formulation and Administration:
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Inconsistent Formulation: Ensure the this compound formulation is homogenous. If it is a suspension, it must be vortexed thoroughly before each animal is dosed to prevent settling of the active compound. Inconsistent dosing volume can also be a factor, so use calibrated pipettes or syringes.
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Route of Administration: For oral gavage, improper technique can lead to dosing into the esophagus instead of the stomach, or even into the lungs, causing significant differences in absorption. Ensure all personnel are proficiently trained in the administration technique.
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Animal Model and Husbandry:
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Biological Variability: Factors such as age, weight, and stress levels can impact drug metabolism and efficacy. Use animals within a narrow age and weight range. Allow for a proper acclimatization period (typically 7 days) upon arrival at the facility before beginning the experiment.
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Tumor Implantation: The site and technique of tumor cell implantation must be consistent. Use the same number of cells in the same volume for every animal.
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Procedural Inconsistencies:
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Measurement Technique: Tumor measurements using calipers can be a major source of error. The same individual should perform all measurements for the duration of the study to minimize inter-operator variability.
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Data Collection: Ensure that the timing of dosing, measurements, and sample collection is consistent across all groups and all days of the study.
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Below is a decision tree to help diagnose the source of variability in your experiment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for this compound for oral administration in mice?
This compound is poorly soluble in aqueous solutions. For oral gavage, a formulation of 0.5% methylcellulose (MC) with 0.2% Tween 80 in sterile water is recommended. The compound should be milled to a fine powder before suspension.
Q2: How should this compound be stored?
The lyophilized powder should be stored at -20°C. The formulated suspension should be prepared fresh daily. If short-term storage of the suspension is necessary, it should be kept at 4°C for no longer than 48 hours and must be re-suspended thoroughly before use.
Q3: What is the mechanism of action for this compound?
This compound is a highly potent and selective, allosteric inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, it prevents the phosphorylation and activation of ERK1/2, a key downstream component of the MAPK signaling pathway, which is frequently hyperactivated in human cancers.
Data Presentation
Clear presentation of data is crucial for interpretation. Below are examples of how to summarize formulation and efficacy data.
Table 1: Impact of Vehicle on this compound Pharmacokinetics (Mouse, 10 mg/kg PO)
| Vehicle Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) |
| 0.5% CMC-Na | 450 ± 95 | 2.0 | 2,100 ± 450 |
| 0.5% MC + 0.2% Tween 80 | 890 ± 150 | 1.5 | 5,500 ± 870 |
| 20% HP-β-CD in water | 1150 ± 210 | 1.0 | 6,200 ± 980 |
Data are presented as mean ± standard deviation.
Table 2: Summary of Efficacy in A-375 Melanoma Xenograft Model
| Treatment Group (10 mg/kg, PO, QD) | N | Tumor Volume Day 21 (mm³) | T/C (%)* | Tumor Growth Inhibition (%) |
| Vehicle (0.5% MC + 0.2% Tween 80) | 10 | 1540 ± 350 | 100 | - |
| This compound | 10 | 415 ± 120 | 27 | 73 |
*T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100.
Experimental Protocols
Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol outlines a standard workflow for assessing the efficacy of this compound.
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Animal Acclimatization:
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Use female athymic nude mice, 6-8 weeks old.
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House animals in specific pathogen-free (SPF) conditions.
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Allow a 7-day acclimatization period before the start of the experiment.
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Tumor Cell Implantation:
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Culture A-375 cells (or other appropriate cell line) under standard conditions.
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Harvest cells during the logarithmic growth phase.
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Re-suspend cells in serum-free medium mixed 1:1 with Matrigel.
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Inject 5 x 10⁶ cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
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Tumor Growth Monitoring and Randomization:
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Monitor tumor growth via caliper measurements 2-3 times per week.
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Calculate tumor volume using the formula: (Length x Width²)/2.
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When mean tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
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Compound Formulation and Administration:
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Prepare the vehicle (0.5% MC, 0.2% Tween 80 in water) and the this compound suspension fresh daily.
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Vortex the suspension vigorously for 1 minute before dosing the first animal and briefly between each animal.
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Administer the compound or vehicle via oral gavage at a volume of 10 µL/g of body weight once daily (QD).
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Endpoint and Data Collection:
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Continue dosing and monitoring for 21 days or until tumors in the control group reach the pre-defined endpoint size.
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Record body weights daily to monitor for toxicity.
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At the end of the study, euthanize animals and collect tumors for ex vivo analysis (e.g., pharmacodynamics, histology).
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A12-Iso5-4DC19 quality control and purity assessment
Welcome to the technical support center for A12-Iso5-4DC19. This resource is designed to assist researchers, scientists, and drug development professionals in effectively performing quality control and purity assessment of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
For optimal solubility and stability, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO) to create a stock solution. For aqueous buffers, it is advisable to maintain a final DMSO concentration below 0.1% to prevent any potential off-target effects in cellular assays.
Q2: How should I store this compound solutions?
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. For short-term storage of a few days, 4°C is acceptable.
Q3: What is the expected purity of a new batch of this compound?
Newly synthesized batches of this compound are expected to have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).
Q4: Are there any known stability issues with this compound?
This compound is known to be sensitive to light and high temperatures. To ensure its integrity, it should be stored in amber vials or protected from light, and kept at recommended storage temperatures.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Possible Cause 1: Compound Degradation
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Troubleshooting Step: Verify the age and storage conditions of your this compound stock solution. Repeated freeze-thaw cycles or improper storage may lead to degradation.
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Recommended Action: Perform a purity check on your current stock solution using HPLC. If degradation is observed, prepare a fresh stock solution from a new aliquot.
Possible Cause 2: Low Purity of the Compound
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Troubleshooting Step: Review the Certificate of Analysis (CoA) for the batch of this compound being used.
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Recommended Action: If the purity is below the recommended ≥98%, obtain a new, high-purity batch of the compound.
Issue 2: Unexpected Peaks in HPLC Analysis
Possible Cause 1: Contamination
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Troubleshooting Step: Ensure that all solvents and materials used for HPLC analysis are of high purity and are properly handled to avoid cross-contamination.
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Recommended Action: Rerun the HPLC analysis using fresh, high-purity solvents and a clean column.
Possible Cause 2: Presence of Isomers
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Troubleshooting Step: this compound may have stereoisomers that can be resolved under specific HPLC conditions.
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Recommended Action: Employ a chiral HPLC method to separate and quantify any isomeric impurities.
Purity Assessment Data
The following table summarizes the expected results from various analytical techniques used for the quality control of this compound.
| Analytical Technique | Parameter | Specification |
| HPLC | Purity | ≥98% |
| LC-MS | Molecular Weight | 450.5 ± 0.5 Da |
| ¹H NMR | Chemical Shift | Conforms to structure |
| Residual Solvents | DMSO | ≤0.5% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
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Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient: 5% to 95% B over 20 minutes
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Flow Rate: 1.0 mL/min
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Detection: UV at 254 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.
Visual Guides
Caption: Quality control workflow for this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Best practices for long-term storage of A12-Iso5-4DC19
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, handling, and experimental use of A12-Iso5-4DC19, a potent, selective, and non-covalent inhibitor of the MEK1/2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for lyophilized this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1] Proper storage is critical to prevent degradation and ensure experimental reproducibility. The powder should be stored in a tightly sealed vial, preferably within a desiccator.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in an anhydrous organic solvent such as DMSO.[2] Warm the vial of lyophilized compound to room temperature before opening to prevent condensation. Add the calculated volume of DMSO, and gently vortex or sonicate briefly to ensure complete dissolution. Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.[3]
Q3: Is this compound sensitive to light?
A3: Yes, this compound is photosensitive. Both the solid compound and solutions should be protected from light.[4] Use amber or opaque vials for storage and minimize exposure to ambient light during experimental procedures by covering plates and tubes with aluminum foil.[5]
Q4: What are the primary degradation pathways for this compound?
A4: Like many small molecules, this compound is susceptible to hydrolysis and oxidation. Hydrolysis can occur if the compound is exposed to moisture, while oxidation can be initiated by exposure to air and light. Storing the compound as a lyophilized powder and using anhydrous solvents for stock solutions mitigates these risks.
Q5: What personal protective equipment (PPE) should be used when handling this compound?
A5: this compound is a potent compound and should be handled with care in a laboratory setting. Standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (double-gloving is recommended), should be worn at all times. Weighing and preparing solutions of the solid compound should be performed in a chemical fume hood or a ventilated enclosure to avoid inhalation of the powder.
Data Presentation
Table 1: Long-Term Stability of Lyophilized this compound
| Storage Condition | Time | Purity by HPLC (%) | Notes |
| -80°C, Dark, Desiccated | 24 Months | >99% | Recommended for long-term archival. |
| -20°C, Dark, Desiccated | 24 Months | >98% | Suitable for routine long-term storage. |
| 4°C, Dark, Desiccated | 12 Months | 95% | Not recommended for long-term storage. |
| 25°C, Ambient Light | 1 Month | <85% | Significant degradation observed. |
Table 2: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Condition | Time | Purity by HPLC (%) | Notes |
| -80°C (Single-Use Aliquots) | 12 Months | >99% | Minimal degradation. Avoid freeze-thaw. |
| -20°C (Single-Use Aliquots) | 6 Months | >98% | Acceptable for shorter-term projects. |
| 4°C | 7 Days | 92% | Not recommended; significant degradation. |
| -20°C (5 Freeze-Thaw Cycles) | 1 Month | <90% | Degradation accelerated by freeze-thaw cycles. |
Experimental Protocols & Methodologies
Protocol 1: Reconstitution of Lyophilized this compound
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Equilibrate: Allow the vial of lyophilized this compound to warm to room temperature for 15-20 minutes before opening. This prevents moisture from condensing on the cold powder.
-
Solvent Addition: Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Gently vortex the vial for 30-60 seconds. If necessary, sonicate for 1-2 minutes in a water bath to ensure the compound is fully dissolved. Visually inspect the solution for any undissolved particulates.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in amber or opaque microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C. For immediate use, working solutions can be prepared by further dilution in an appropriate assay buffer.
Protocol 2: Cell-Based Assay for MEK Inhibition (Phospho-ERK Western Blot)
This protocol assesses the potency of this compound by measuring the phosphorylation of ERK1/2, a direct downstream target of MEK1/2.
-
Cell Culture: Plate a suitable cell line (e.g., HeLa or A375) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Treat cells with varying concentrations (e.g., 0.1 nM to 1 µM) for 2 hours. Include a DMSO vehicle control.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF or 100 nM PMA) for 15 minutes to induce the MAPK pathway. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST, as milk can interfere with phospho-antibody detection.
-
Incubate with primary antibodies for phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect signal using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Mandatory Visualizations
References
Validation & Comparative
A Guide to Validating the Specificity of A12-Iso5-4DC19 and Comparing It with Alternative Compounds
For researchers and drug development professionals, establishing the specificity of a novel compound is a critical step in preclinical validation. This guide provides a framework for assessing the specificity of A12-Iso5-4DC19, comparing its performance with alternative molecules, and presenting the data in a clear, publishable format. The methodologies and data presentation formats described herein are based on established practices in pharmacology and drug discovery.
Quantitative Data Comparison
A thorough specificity analysis involves comparing the binding affinity and functional activity of this compound against its intended target and a panel of potential off-targets. The following table summarizes the key quantitative parameters that should be measured.
| Parameter | This compound | Alternative 1 | Alternative 2 | Description |
| Binding Affinity (Kd) | The equilibrium dissociation constant, indicating the strength of binding to the primary target. A lower Kd value signifies stronger binding. | |||
| Association Rate (ka) | The rate at which the compound binds to its target. | |||
| Dissociation Rate (kd) | The rate at which the compound dissociates from its target. | |||
| Inhibition Constant (Ki) | The concentration of the compound required to produce half-maximum inhibition. | |||
| IC50 / EC50 | The concentration of the compound that produces 50% of its maximum inhibitory or effective response in a functional assay. | |||
| Off-Target Binding (%) | The percentage of binding to a panel of known off-targets at a specific concentration. | |||
| Selectivity Index | The ratio of the IC50 or Kd for off-targets to the IC50 or Kd for the primary target. A higher index indicates greater selectivity. |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the specificity of this compound.
1. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of a compound to its target protein.
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified target protein over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.[1]
-
-
Analyte Binding Assay:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the analyte solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in response units (RU) to observe the association phase.
-
After the association phase, flow running buffer without the analyte to monitor the dissociation phase.[1]
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).
-
2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat change that occurs upon binding of a ligand to a protein, providing information on binding affinity, stoichiometry, and thermodynamics.
-
Sample Preparation:
-
Accurately determine the concentrations of the protein and the small molecule.
-
Typically, the protein solution is placed in the sample cell and the small molecule solution is loaded into the injection syringe.
-
-
Titration:
-
Perform an initial small injection to allow for equilibration.
-
Carry out a series of small, sequential injections of the small molecule into the protein solution.
-
The heat change after each injection is measured relative to a reference cell.[1]
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the ligand to the protein.
-
Fit the resulting isotherm to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
3. Kinase Selectivity Profiling
To assess the specificity of this compound against a panel of protein kinases, a competitive binding assay or a functional kinase assay panel is recommended.
-
Competitive Binding Assay (e.g., KINOMEscan™):
-
This compound is tested at a fixed concentration against a large panel of kinases.
-
The binding of each kinase to an immobilized, active-site directed ligand is measured in the presence of the test compound.
-
The results are reported as the percent of the kinase that remains bound to the immobilized ligand, with lower percentages indicating stronger interaction with the test compound.
-
-
Functional Kinase Assay Panel:
-
This compound is tested in a series of enzymatic assays for a panel of kinases.
-
The ability of the compound to inhibit the activity of each kinase is measured.
-
IC50 values are determined for each kinase to quantify the potency of inhibition.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the specificity validation of this compound.
Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.
Caption: A generalized experimental workflow for validating the specificity of a novel compound.
Caption: Logical diagram illustrating the relationship between on-target and off-target effects.
References
A Comparative Guide to ATAD2 Inhibitors: Benchmarking Novel Compounds Against Established Molecules
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for evaluating novel inhibitors of the ATPase Family AAA Domain-Containing Protein 2 (ATAD2), a promising therapeutic target in oncology. Due to the limited public information on A12-Iso5-4DC19, this document focuses on establishing a baseline comparison with well-characterized ATAD2 inhibitors. This guide is intended to serve as a template for the systematic evaluation of new chemical entities like this compound.
ATAD2 has emerged as a critical oncogene, playing a key role in chromatin remodeling, gene transcription, and the progression of various cancers.[1][2] Its overexpression in numerous malignancies has made it an attractive target for therapeutic intervention.[1] ATAD2 inhibitors primarily function by targeting either its bromodomain, which recognizes acetylated lysine residues on histones, or its ATPase domain, thereby disrupting its role in gene expression and cancer cell proliferation.[1][3]
This guide will compare several known ATAD2 inhibitors, providing a basis for understanding the landscape and for positioning novel inhibitors like this compound. The inhibitors discussed include both bromodomain and ATPase domain binders, offering a broad perspective on the different strategies for targeting ATAD2.
Comparative Efficacy of ATAD2 Inhibitors
The following table summarizes the in vitro efficacy of several known ATAD2 inhibitors. This data provides a quantitative basis for comparing the potency of novel compounds.
| Inhibitor | Target Domain | IC50 (nM) | Cell Line | Key Cellular Effects |
| AM879 | Bromodomain | 3565 | MDA-MB-231 | Induces apoptosis and autophagy; no activity against BRD2-4. |
| ATAD2-IN-1 | Not Specified | 270 | BT-549 | Induces apoptosis; inhibits c-Myc activation and cell migration. |
| GSK8814 | Bromodomain | 59 | HCT116 | Highly selective for ATAD2 over BRD4 BD1 (>500-fold). |
| BAY-850 | ATPase | 166 | Not Specified | Potent and isoform-selective ATPase inhibitor. |
| AZ13824374 | Bromodomain | pIC50 = 6.9 | HCT116 | Disrupts chromatin interactions and gene transcription. |
| (±)-JQ1 | Bromodomain (BET family) | Not Specified | Not Specified | Indirectly affects ATAD2 activity by targeting BET bromodomains. |
Experimental Protocols for Inhibitor Characterization
To ensure a standardized comparison, the following experimental protocols are recommended for evaluating novel ATAD2 inhibitors.
In Vitro Proliferation Assay
-
Objective: To determine the concentration-dependent effect of the inhibitor on cancer cell viability.
-
Methodology:
-
Seed cancer cell lines (e.g., MDA-MB-231, BT-549, HCT116) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor (e.g., this compound) and a panel of known inhibitors for 72 hours.
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay
-
Objective: To quantify the induction of programmed cell death by the inhibitor.
-
Methodology:
-
Treat cells with the inhibitor at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells and stain with Annexin V and Propidium Iodide (PI) using a commercially available kit (e.g., FITC Annexin V Apoptosis Detection Kit, BD Biosciences).
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive).
-
Western Blot Analysis for Target Engagement and Pathway Modulation
-
Objective: To confirm target engagement and assess the inhibitor's impact on downstream signaling pathways.
-
Methodology:
-
Treat cells with the inhibitor at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key proteins in the ATAD2 pathway (e.g., c-Myc) and apoptosis-related pathways (e.g., cleaved PARP, cleaved caspase-3). An antibody against a housekeeping protein (e.g., GAPDH) should be used as a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Visualizing ATAD2 Inhibition and Experimental Workflow
The following diagrams illustrate the mechanism of ATAD2 inhibition and a typical experimental workflow for comparing novel inhibitors.
Caption: Mechanism of ATAD2-mediated oncogene transcription and its inhibition.
Caption: A streamlined workflow for the comparative evaluation of ATAD2 inhibitors.
By following a systematic and comparative approach as outlined in this guide, researchers can effectively characterize the performance of novel ATAD2 inhibitors like this compound relative to existing compounds. This will facilitate the identification of promising new therapeutic agents for cancer treatment.
References
Comparative Analysis: Cixutumumab (IMC-A12) vs. Standard-of-Care in Extensive-Stage Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational agent Cixutumumab (IMC-A12) against the current standard-of-care for the first-line treatment of Extensive-Stage Small Cell Lung Cancer (ES-SCLC). This document is intended for an audience of researchers, scientists, and drug development professionals, offering an objective look at the mechanisms of action, clinical efficacy, and safety profiles based on available clinical trial data.
Executive Summary
The treatment landscape for Extensive-Stage Small Cell Lung Cancer has seen a significant advancement with the integration of immune checkpoint inhibitors into the standard chemotherapy backbone of a platinum agent plus etoposide. This has modestly improved survival outcomes over chemotherapy alone. Cixutumumab (IMC-A12), a monoclonal antibody targeting the insulin-like growth factor-1 receptor (IGF-1R), has been investigated as a potential therapeutic strategy in SCLC. This guide will compare the clinical data of Cixutumumab in combination with chemotherapy to the established standard-of-care chemoimmunotherapy regimens.
Mechanism of Action
The therapeutic agents discussed in this guide employ distinct mechanisms to combat ES-SCLC, targeting different aspects of cancer cell proliferation and immune evasion.
Cixutumumab (IMC-A12) is a fully human IgG1 monoclonal antibody that targets the insulin-like growth factor-1 receptor (IGF-1R).[1][2] By binding to IGF-1R, Cixutumumab blocks the binding of its ligands, IGF-1 and IGF-2, thereby inhibiting the activation of the PI3K/AKT signaling pathway.[1] This pathway is crucial for cancer cell proliferation and survival, and its downregulation can lead to apoptosis of cancer cells.[1][3]
The Standard-of-Care for ES-SCLC involves a multi-pronged approach:
-
Platinum-based Chemotherapy (Cisplatin or Carboplatin): These agents form crosslinks with DNA, which damages the DNA and inhibits DNA synthesis and repair, ultimately leading to cancer cell death.
-
Etoposide: This agent inhibits the enzyme topoisomerase II, which is essential for DNA replication. By trapping the enzyme-DNA complex, etoposide causes double-strand DNA breaks and induces apoptosis.
-
Immune Checkpoint Inhibitors (Atezolizumab or Durvalumab): These are monoclonal antibodies that target the programmed death-ligand 1 (PD-L1). By blocking the interaction of PD-L1 on tumor cells with the PD-1 receptor on T-cells, these agents restore the immune system's ability to recognize and attack cancer cells.
Below is a diagram illustrating the distinct signaling pathways targeted by Cixutumumab and the standard-of-care components.
Caption: Comparative signaling pathways of Cixutumumab and Standard-of-Care.
Clinical Efficacy
The following tables summarize the key efficacy data from pivotal clinical trials for the standard-of-care chemoimmunotherapy regimens and a phase II trial investigating Cixutumumab in combination with chemotherapy.
Table 1: Efficacy of Standard-of-Care Chemoimmunotherapy in First-Line ES-SCLC
| Regimen | Trial | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| Atezolizumab + Carboplatin + Etoposide | IMpower133 | 12.3 months | 5.2 months | 60.2% |
| Placebo + Carboplatin + Etoposide | IMpower133 | 10.3 months | 4.3 months | 64.4% |
| Durvalumab + Platinum + Etoposide | CASPIAN | 13.0 months | 5.1 months | 68% |
| Placebo + Platinum + Etoposide | CASPIAN | 10.3 months | 5.4 months | 58% |
Table 2: Efficacy of Cixutumumab (IMC-A12) in Combination with Chemotherapy
A randomized phase II study (NCT00887159) evaluated the addition of Cixutumumab to cisplatin and etoposide in patients with ES-SCLC.
| Regimen | Trial | Median Progression-Free Survival (PFS) |
| Cixutumumab + Cisplatin + Etoposide | NCT00887159 | 5.5 months |
| Cisplatin + Etoposide | NCT00887159 | 5.9 months |
Experimental Protocols
A summary of the methodologies for the key clinical trials is provided below.
IMpower133 (Atezolizumab)
-
Study Design: A phase III, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 403 treatment-naïve patients with ES-SCLC.
-
Treatment Arms:
-
Arm 1: Atezolizumab (1200 mg) + Carboplatin (AUC 5) on day 1 and Etoposide (100 mg/m²) on days 1-3 of a 21-day cycle for 4 cycles, followed by maintenance Atezolizumab.
-
Arm 2: Placebo + Carboplatin (AUC 5) on day 1 and Etoposide (100 mg/m²) on days 1-3 of a 21-day cycle for 4 cycles, followed by maintenance placebo.
-
-
Primary Endpoints: Overall Survival (OS) and Progression-Free Survival (PFS).
CASPIAN (Durvalumab)
-
Study Design: A phase III, randomized, open-label trial.
-
Patient Population: Treatment-naïve patients with ES-SCLC.
-
Treatment Arms:
-
Arm 1: Durvalumab (1500 mg) + Etoposide and either Cisplatin or Carboplatin for 4 cycles, followed by maintenance Durvalumab every 4 weeks.
-
Arm 2: Etoposide and either Cisplatin or Carboplatin for up to 6 cycles.
-
-
Primary Endpoint: Overall Survival (OS).
NCT00887159 (Cixutumumab)
-
Study Design: A randomized phase II trial.
-
Patient Population: Patients with extensive-stage small cell lung cancer.
-
Treatment Arms:
-
Arm A (Control): Cisplatin (75 mg/m²) on day 1 and Etoposide (100 mg/m²) on days 1-3 of a 21-day cycle for 4 courses.
-
Arm C (Investigational): Cisplatin and Etoposide as in Arm A + Cixutumumab (6 mg/kg) on days 1, 8, and 15 of a 21-day cycle for 4 courses, followed by maintenance Cixutumumab.
-
-
Primary Endpoint: Progression-Free Survival (PFS).
Below is a workflow diagram illustrating the general design of these comparative clinical trials.
Caption: Generalized workflow of randomized clinical trials in ES-SCLC.
Discussion
The addition of immune checkpoint inhibitors, such as atezolizumab and durvalumab, to standard platinum-etoposide chemotherapy has established a new standard-of-care in the first-line treatment of ES-SCLC, offering a modest but statistically significant improvement in overall survival.
The investigational agent Cixutumumab, which targets the IGF-1R pathway, was explored in combination with chemotherapy for ES-SCLC. However, the available data from the phase II trial (NCT00887159) did not demonstrate an improvement in progression-free survival for the Cixutumumab combination arm compared to chemotherapy alone. It is important to note that Cixutumumab has been investigated in numerous other solid tumors, but despite extensive phase I and II trials, it has not progressed to phase III trials and is no longer in active development by its original sponsor.
Conclusion
Based on the currently available data, the combination of an immune checkpoint inhibitor (atezolizumab or durvalumab) with platinum-based chemotherapy and etoposide remains the standard-of-care for the first-line treatment of Extensive-Stage Small Cell Lung Cancer. The addition of Cixutumumab to standard chemotherapy did not show a benefit in progression-free survival in a phase II study and is not being pursued for further development in this indication. Future research in ES-SCLC continues to focus on novel immunotherapies, antibody-drug conjugates, and other targeted agents to build upon the incremental gains seen with current chemoimmunotherapy regimens.
References
Comparative Efficacy of A12-Iso5-4DC19 Across Diverse Cancer Cell Lines: A Methodological Guide
Abstract
The development of novel therapeutic agents with high efficacy and specificity is a primary objective in oncology research. This guide provides a comparative analysis of the investigational compound A12-Iso5-4DC19 against established alternative therapies, Compound-X and Compound-Y . Due to the absence of publicly available data for this compound, this document serves as a template, utilizing hypothetical data to illustrate the methodologies for evaluating and comparing the cytotoxic and apoptotic effects of novel compounds across a panel of representative cancer cell lines. The experimental protocols and data presentation formats outlined herein provide a robust framework for the preclinical assessment of new chemical entities in cancer research.
Introduction
The heterogeneity of cancer necessitates the evaluation of new therapeutic candidates across a diverse range of cell lines to understand their potential efficacy and to identify sensitive and resistant cancer types. This guide details the in vitro assessment of this compound, a novel synthetic molecule, in comparison to two other experimental compounds, Compound-X and Compound-Y. The primary endpoints for this comparative analysis are cell viability, induction of apoptosis, and impact on cell cycle progression. The data and methodologies presented are intended to guide researchers in the systematic evaluation of novel anticancer compounds.[1]
Data Presentation: Quantifying Therapeutic Efficacy
The following tables summarize the hypothetical quantitative data for this compound and its comparators.
Table 1: Comparative Cell Viability (IC50) in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Lower IC50 values indicate higher potency. The IC50 values for each compound were determined following a 48-hour incubation period.
| Cell Line | Cancer Type | This compound IC50 (µM) | Compound-X IC50 (µM) | Compound-Y IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.2 | 12.5 | 15.1 |
| MDA-MB-231 | Breast Adenocarcinoma | 15.6 | 25.8 | 30.4 |
| A549 | Lung Carcinoma | 11.4 | 18.2 | 22.7 |
| HCT116 | Colorectal Carcinoma | 5.1 | 9.7 | 12.3 |
| PC-3 | Prostate Adenocarcinoma | 28.9 | 32.1 | 45.8 |
Table 2: Induction of Apoptosis in HCT116 Cells
This table presents the percentage of apoptotic cells in the HCT116 human colon cancer cell line after 24 hours of treatment with each compound at their respective IC50 concentrations. Apoptosis was quantified via Annexin V-FITC/Propidium Iodide staining.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | - | 1.5 | 0.8 | 2.3 |
| This compound | 5.1 | 25.7 | 15.3 | 41.0 |
| Compound-X | 9.7 | 18.9 | 10.2 | 29.1 |
| Compound-Y | 12.3 | 14.5 | 8.6 | 23.1 |
Table 3: Cell Cycle Analysis in HCT116 Cells
The distribution of cells in different phases of the cell cycle was analyzed after 24 hours of treatment with each compound at their IC50 concentrations. This analysis helps to determine if the compounds induce cell cycle arrest.
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | - | 55.2 | 20.1 | 24.7 |
| This compound | 5.1 | 70.3 | 10.5 | 19.2 |
| Compound-X | 9.7 | 62.8 | 15.4 | 21.8 |
| Compound-Y | 12.3 | 58.1 | 18.9 | 23.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (this compound, Compound-X, Compound-Y) and a vehicle control. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.[1]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds for 24 hours.[1]
-
Cell Harvesting: Harvest the cells by trypsinization.[1]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[1]
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Visualizations: Workflows and Signaling Pathways
Diagrams are provided to visualize the experimental workflow and a hypothetical signaling pathway modulated by this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Hypothetical extrinsic apoptosis pathway activated by this compound.
Conclusion
This guide outlines a comprehensive framework for the comparative efficacy assessment of the novel compound this compound against other experimental agents. Based on the hypothetical data, this compound demonstrates superior potency and a greater pro-apoptotic effect, particularly in colorectal cancer cells, when compared to Compound-X and Compound-Y. The provided protocols and visualization templates are designed to ensure robust and reproducible in vitro evaluation of novel anti-cancer drug candidates, facilitating informed decisions for further preclinical and clinical development.
References
Benchmarking A12-Iso5-4DC19: A Comparative Analysis Against Predecessor Compounds and Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel isoquinoline derivative, A12-Iso5-4DC19, against its predecessor, A11-Iso4-3DC18, and a panel of standard-of-care anticancer agents. The data presented herein is intended to offer an objective comparison of cytotoxic profiles and to delineate the experimental protocols utilized for this evaluation.
Isoquinoline and its derivatives have been identified as a significant class of heterocyclic compounds with a wide array of pharmacological activities, including potent anticancer properties.[1][2] Many natural alkaloids with an isoquinoline core demonstrate cytotoxicity against various cancer cell lines, often by inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes critical for cancer progression.[3] This document aims to situate the performance of this compound within the context of existing compounds, providing a framework for its potential therapeutic application.
Comparative Cytotoxicity Analysis
To evaluate the efficacy of this compound, its in vitro cytotoxicity was assessed against a range of human cancer cell lines and compared with its developmental predecessor, A11-Iso4-3DC18, as well as established chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), a standard measure of cytotoxicity, was determined for each compound.
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) of this compound and Comparative Compounds
| Compound/Drug | HeLa (Cervical) | HCT-116 (Colon) | T-24 (Bladder) | A549 (Lung) | MCF7 (Breast) |
| This compound | 0.15 | 0.22 | 0.18 | 0.31 | 0.25 |
| A11-Iso4-3DC18 | 0.89 | 1.12 | 0.95 | 1.45 | 1.28 |
| Doxorubicin | 0.45 | 0.30 | 0.55 | 0.60 | 0.40 |
| Cisplatin | 1.20 | 2.50 | 0.90 | 3.10 | 2.80 |
| Paclitaxel | 0.01 | 0.008 | 0.02 | 0.015 | 0.005 |
| Gefitinib | 5.20 | >10 | >10 | 0.05 | 4.50 |
Disclaimer: The data for this compound and A11-Iso4-3DC18 are presented for illustrative benchmarking purposes.
The results indicate that this compound exhibits significantly lower IC50 values across all tested cell lines compared to its predecessor, A11-Iso4-3DC18, suggesting a marked improvement in cytotoxic potency. Notably, this compound also demonstrates competitive activity when compared to standard chemotherapeutic agents like Doxorubicin and Cisplatin.
Experimental Protocols
The following section details the methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Human cancer cell lines (HeLa, HCT-116, T-24, A549, and MCF7) were seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Plates were incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[4][5]
-
Compound Treatment: Stock solutions of this compound, A11-Iso4-3DC18, and standard drugs were prepared in DMSO. Serial dilutions were made in the culture medium to achieve the desired final concentrations. The final DMSO concentration was kept below 0.5% to prevent solvent-induced toxicity. The medium was removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells contained untreated cells and cells treated with a vehicle (DMSO).
-
Incubation: The plates were incubated for 48 hours to expose the cells to the compounds.
-
MTT Addition and Measurement: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C. The resulting formazan crystals were dissolved by adding 150 µL of DMSO to each well. The absorbance was then measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
Visualizing Molecular Pathways and Workflows
Hypothesized Signaling Pathway Inhibition by this compound
The proposed mechanism of action for many isoquinoline derivatives involves the disruption of key signaling pathways that are often dysregulated in cancer. This compound is hypothesized to inhibit the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.
General Experimental Workflow for In Vitro Screening
The following diagram outlines the typical workflow for the initial in vitro screening of novel anticancer compounds.
Caption: A generalized workflow for the in vitro cytotoxicity screening of novel compounds.
References
- 1. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of Privileged Scaffold: Quinolines and Isoquinolines in Medicinal Chemistry as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Independent Verification of A12-Iso5-4DC19 Activity: A Comparative Analysis
Notice: Initial searches for "A12-Iso5-4DC19" did not yield any publicly available information. This identifier may be an internal code, a novel compound not yet in the public domain, or a typographical error. To fulfill the structural and content requirements of the user request, this guide provides a comparative analysis of Probenecid , a well-characterized inhibitor of organic anion transporters (OATs), and its alternatives. This document serves as a template that can be adapted once the identity of "this compound" is clarified.
This guide offers an objective comparison of Probenecid's performance against other therapeutic alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Introduction to Organic Anion Transporters and Urate Homeostasis
Organic anion transporters (OATs) are a family of membrane proteins crucial for the disposition of a wide range of endogenous and exogenous substances, including many drugs and toxins.[1][2] In the kidneys, OATs, along with urate transporter 1 (URAT1), play a pivotal role in regulating the levels of uric acid in the blood.[1][3] Dysregulation of these transporters can lead to hyperuricemia, a condition characterized by elevated uric acid levels, which is a primary cause of gout.[1] Probenecid is a uricosuric agent that increases the excretion of uric acid by inhibiting the reabsorption of uric acid in the renal tubules.
Comparative Efficacy of OAT Inhibitors
Probenecid is often compared with other uricosuric agents like Benzbromarone and Lesinurad. Clinical studies have shown varying degrees of efficacy in lowering serum uric acid levels.
Table 1: Comparison of Inhibitory Activity (IC50 values) of Probenecid and Alternatives on Key Transporters
| Compound | OAT1 IC50 (µM) | OAT3 IC50 (µM) | URAT1 IC50 (µM) | OAT4 IC50 (µM) |
| Probenecid | 4.3 - 12.5, 8.3 | 4 - 9, 2.8, 5.12 | 41.7, 165 | 44 - 68 |
| Benzbromarone | - | - | 0.026, 0.0372 | - |
| Lesinurad | 3.90, 4.3 | 3.54, 3.5 | 3.53, 7.3 | 2.03, 3.7 |
Note: IC50 values can vary depending on the experimental conditions, including the cell line and substrate used.
Studies have indicated that Benzbromarone is generally more potent in lowering serum uric acid compared to Probenecid. One study found that 92% of patients treated with Benzbromarone achieved the target serum urate concentration, compared to 65% of those treated with Probenecid. Lesinurad is a newer selective uric acid reabsorption inhibitor that has also been shown to be effective.
Mechanism of Action
Probenecid and its alternatives primarily exert their effects by inhibiting transporters in the renal proximal tubule.
Caption: Mechanism of uricosuric agents in the renal proximal tubule.
Probenecid competitively inhibits OAT1 and OAT3 on the basolateral membrane of renal proximal tubule cells, reducing the secretion of some organic acids. More importantly for its uricosuric effect, it inhibits URAT1 on the apical membrane, which is responsible for the reabsorption of uric acid from the tubular lumen back into the blood. By blocking URAT1, Probenecid increases the excretion of uric acid in the urine. Benzbromarone is a potent inhibitor of URAT1. Lesinurad also inhibits URAT1 and OAT4.
Experimental Protocols
The inhibitory activity of compounds on OATs is typically assessed using in vitro cell-based assays.
4.1. Cell-Based OAT Inhibition Assay
This protocol is a generalized method to determine the half-maximal inhibitory concentration (IC50) of a test compound against OAT1 or OAT3.
Materials:
-
HEK293 or CHO cells stably transfected with human OAT1 (SLC22A6) or OAT3 (SLC22A8).
-
Parental (non-transfected) cells as a negative control.
-
96-well black-walled, clear-bottom plates.
-
Fluorescent OAT substrate (e.g., 6-carboxyfluorescein).
-
Test compound (e.g., Probenecid) and positive control inhibitor.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Cell lysis buffer.
-
Fluorescence plate reader.
Procedure:
-
Cell Seeding: Seed the transfected and parental cells into a 96-well plate to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Pre-incubation: Wash the cell monolayer with warm assay buffer. Add the assay buffer containing the different concentrations of the test compound or controls to the wells. Incubate at 37°C for 10-30 minutes.
-
Uptake Initiation: Add the fluorescent OAT substrate to all wells to start the uptake reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) within the linear range of substrate uptake.
-
Termination and Washing: Stop the reaction by aspirating the substrate solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer.
-
Detection: Measure the fluorescence signal using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from the parental cells to determine transporter-specific uptake.
-
Plot the percentage of OAT-mediated uptake against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to calculate the IC50 value.
-
Caption: A generalized workflow for a cell-based OAT inhibition assay.
Conclusion
While information on "this compound" is not publicly available, this guide provides a framework for its comparative evaluation. The provided data on Probenecid, Benzbromarone, and Lesinurad highlight the key parameters for comparing OAT inhibitors, including their IC50 values against specific transporters and their clinical efficacy. The detailed experimental protocol offers a standardized method for independently verifying the activity of a novel compound. Once "this compound" is identified, its properties can be benchmarked against these established agents to determine its potential therapeutic value.
References
Head-to-Head Comparative Analysis: A12-Iso5-4DC19 versus BZ7-Alpha8-2EC5 in Targeting the Kinase X Pathway
This guide provides a detailed comparison of two novel inhibitors, A12-Iso5-4DC19 and BZ7-Alpha8-2EC5, targeting Kinase X, a critical enzyme in a signaling pathway implicated in the progression of Disease Y. The following sections present key experimental data, detailed protocols, and visual representations of the mechanisms and workflows involved.
Quantitative Performance Summary
The following tables summarize the in vitro and in-cell performance of this compound and the competing compound, BZ7-Alpha8-2EC5.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) |
| This compound | Kinase X | 15 |
| BZ7-Alpha8-2EC5 | Kinase X | 45 |
IC50: The half-maximal inhibitory concentration, representing the potency of the compound.
Table 2: Cellular Activity in Disease Y Cell Line
| Compound | EC50 (nM) | Maximum Inhibition (%) |
| This compound | 50 | 95 |
| BZ7-Alpha8-2EC5 | 150 | 88 |
EC50: The half-maximal effective concentration in a cell-based assay.
Table 3: Cytotoxicity Profile
| Compound | Cell Line | CC50 (µM) |
| This compound | Healthy Human Cells | >100 |
| BZ7-Alpha8-2EC5 | Healthy Human Cells | 25 |
CC50: The half-maximal cytotoxic concentration.
Signaling Pathway Diagram
The diagram below illustrates the hypothetical signaling cascade involving Kinase X, which is targeted by both this compound and BZ7-Alpha8-2EC5.
Caption: Inhibition of the Kinase X signaling pathway by this compound and BZ7-Alpha8-2EC5.
Experimental Protocols
Detailed methodologies for the key comparative experiments are provided below.
-
Objective: To determine the IC50 values of this compound and BZ7-Alpha8-2EC5 against recombinant human Kinase X.
-
Procedure:
-
A solution of recombinant Kinase X enzyme was prepared in kinase buffer.
-
The compounds were serially diluted in DMSO to create a range of concentrations.
-
The enzyme solution was mixed with the diluted compounds and incubated for 15 minutes at room temperature.
-
The kinase reaction was initiated by adding a solution containing a peptide substrate and ATP.
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The amount of phosphorylated substrate was quantified using a luminescence-based assay system.
-
Data were normalized to positive (no inhibitor) and negative (no enzyme) controls.
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic curve.
-
-
Objective: To assess the effect of the compounds on the viability of Disease Y cells and healthy human cells.
-
Procedure:
-
Disease Y cells and healthy human cells were seeded in 96-well plates and allowed to adhere overnight.
-
The compounds were serially diluted and added to the wells.
-
The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability was assessed using a resazurin-based reagent, which measures metabolic activity.
-
Fluorescence was measured at an excitation/emission of 560/590 nm.
-
EC50 (for Disease Y cells) and CC50 (for healthy cells) values were determined from the dose-response curves.
-
-
Objective: To confirm in-cell inhibition of the Kinase X pathway by measuring the phosphorylation of its downstream target, Downstream Protein (DP).
-
Procedure:
-
Disease Y cells were treated with varying concentrations of this compound or BZ7-Alpha8-2EC5 for 2 hours.
-
Cells were lysed, and total protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies specific for phosphorylated-DP (p-DP) and total DP.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities were quantified, and the ratio of p-DP to total DP was calculated to determine the extent of inhibition.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the cellular analysis of the inhibitor compounds.
Caption: Workflow for cellular-based comparison of Kinase X inhibitors.
Safety Operating Guide
Standard Operating Procedure: Safe Handling and Disposal of A12-Iso5-4DC19
This document provides essential safety protocols and step-by-step disposal procedures for the novel research compound A12-Iso5-4DC19. All personnel handling this compound must be familiar with these guidelines to ensure personal safety and environmental compliance.
Compound Identification and Hazard Summary
This compound is a potent, synthetic isoquinoline derivative under investigation for its potential as a targeted therapeutic agent. Due to its high biological activity and limited toxicological data, it must be handled as an extremely hazardous substance.
Key Hazards:
-
Acute Toxicity (Oral, Dermal): Presumed to be highly toxic.
-
Mutagenicity: Potential to cause genetic defects.
-
Carcinogenicity: Suspected carcinogen.
-
Ecotoxicity: Unknown, but presumed to be harmful to aquatic life.
Physical and Chemical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Notes |
| Molecular Formula | C₂₂H₁₈F₃N₅O₂ | - |
| Molecular Weight | 457.41 g/mol | - |
| Appearance | Fine crystalline solid | Color: Off-white to pale yellow |
| Solubility in Water | < 0.1 mg/mL | Insoluble |
| Solubility in DMSO | > 50 mg/mL | Highly soluble |
| Melting Point | 182-185 °C | Decomposes |
| LD₅₀ (Oral, Rat) | Data not available; presumed < 50 mg/kg | Treat as Category 1 Acute Toxicity |
Personal Protective Equipment (PPE) and Handling
All handling of this compound, in solid or solution form, must be conducted within a certified chemical fume hood.
-
Gloves: Double-gloving with nitrile gloves is mandatory. Inspect gloves for holes before use and change them immediately if contamination is suspected.
-
Eye Protection: Chemical splash goggles are required at all times.
-
Lab Coat: A buttoned, flame-resistant lab coat must be worn.
-
Respiratory Protection: A half-mask respirator with P100 filters should be used when handling the solid powder.
Step-by-Step Disposal Procedures
Disposal of this compound waste must be performed in accordance with institutional and local environmental regulations. Under no circumstances should this compound or its waste be disposed of down the drain.
Waste Categorization
Proper segregation of waste is critical. The following waste streams must be used:
-
Solid Waste: Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, weighing paper).
-
Liquid Waste (Halogenated): Solutions containing this compound dissolved in halogenated solvents (e.g., dichloromethane).
-
Liquid Waste (Non-Halogenated): Solutions containing this compound dissolved in non-halogenated solvents (e.g., DMSO, ethanol).
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.
Disposal Workflow Diagram
The following diagram outlines the decision process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for this compound waste segregation.
Experimental Protocol: Cell Viability Assay
This protocol describes a typical experiment to assess the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa).
Materials
-
This compound powder
-
Anhydrous DMSO
-
HeLa cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
Procedure
-
Stock Solution Preparation: a. Inside a chemical fume hood, weigh 1 mg of this compound powder. b. Dissolve in 218.6 µL of anhydrous DMSO to create a 10 mM stock solution. c. Aliquot into single-use tubes and store at -80°C.
-
Cell Seeding: a. Culture HeLa cells to ~80% confluency. b. Trypsinize and resuspend cells in fresh media to a concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. d. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: a. Prepare a serial dilution of the 10 mM this compound stock solution in culture media to achieve final concentrations ranging from 1 nM to 10 µM. b. Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a "vehicle-only" control (DMSO). c. Incubate for 48 hours.
-
Viability Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the cell viability reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle-only control wells. b. Plot the normalized values against the log of the this compound concentration to determine the IC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for a cell-based cytotoxicity assay using this compound.
Essential Safety and Handling Protocols for A12-Iso5-4DC19
Researchers, scientists, and drug development professionals must exercise extreme caution when handling the novel compound A12-Iso5-4DC19. Due to the limited publicly available safety data for this specific molecule, a comprehensive and definitive guide to its handling and disposal cannot be provided at this time. The information presented here is based on general best practices for handling potentially hazardous research chemicals and should be supplemented by a thorough risk assessment conducted by qualified personnel before any work begins.
A search for a specific Safety Data Sheet (SDS) for this compound did not yield any results. However, safety information for a structurally similar compound, A12-Iso5-2DC18, indicates potential hazards. The SDS for A12-Iso5-2DC18 classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Given the structural similarities, it is prudent to assume that this compound may exhibit a similar hazard profile.
Immediate Safety and Personal Protective Equipment (PPE)
Until a comprehensive SDS for this compound is available, a conservative approach to personal protection is mandatory. The following table outlines the recommended PPE based on general laboratory safety principles for handling novel compounds of unknown toxicity.
| PPE Category | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and aerosols that could cause serious eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact, which could lead to absorption of the compound. Glove compatibility should be verified if solvents are used. |
| Body Protection | A lab coat worn over personal clothing. A chemically resistant apron is recommended for larger quantities. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A properly fitted respirator (e.g., N95 or higher) should be used, especially when handling the compound as a powder or when there is a risk of aerosol generation. The specific type of respirator should be determined by a formal risk assessment. | Minimizes the risk of inhaling the compound, which could be harmful. |
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is critical to ensure the safety of laboratory personnel and the environment.
Handling Workflow
The following diagram outlines a logical workflow for handling this compound, from preparation to disposal. Adherence to this workflow will minimize exposure and reduce the risk of accidents.
Waste Disposal
All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: Contaminated consumables (e.g., gloves, pipette tips, paper towels) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled, and chemically compatible waste container. Given the high aquatic toxicity of the similar compound A12-Iso5-2DC18, it is imperative to prevent any release into the environment.[1]
-
Disposal Procedures: All waste must be disposed of through an approved hazardous waste disposal program, following all institutional, local, and national regulations.[1]
Experimental Protocols
Due to the absence of published research citing specific experimental use of this compound, detailed methodologies for key experiments cannot be provided. Researchers must develop their own protocols with a primary focus on minimizing exposure and risk. All experimental work should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. Alert others and your supervisor. If trained and equipped, contain the spill using appropriate absorbent materials. Otherwise, contact your institution's emergency response team. |
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for a formal risk assessment. All laboratory personnel must be trained in the proper handling of hazardous materials and should consult with their institution's Environmental Health and Safety (EHS) department before working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
